molecular formula C10H16N4O B1387471 3-Ethoxy-6-piperazin-1-ylpyridazine CAS No. 1105195-92-3

3-Ethoxy-6-piperazin-1-ylpyridazine

Cat. No.: B1387471
CAS No.: 1105195-92-3
M. Wt: 208.26 g/mol
InChI Key: VTOQXFBDIMCWPQ-UHFFFAOYSA-N
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Description

3-Ethoxy-6-piperazin-1-ylpyridazine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyridazine core linked to a piperazine ring. The piperazine moiety is a privileged structure in pharmaceutical science, found in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors, antipsychotics, and antivirals . This scaffold is valued for its ability to improve the physicochemical properties of drug candidates, often enhancing water solubility and bioavailability . The pyridazine heterocycle, on the other hand, is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for target engagement and molecular recognition in biological systems . Piperazin-1-ylpyridazine derivatives, as a structural class, have been identified as novel inhibitors of biological targets such as human dCTP pyrophosphatase 1 (dCTPase), an enzyme associated with cancer progression, laying the groundwork for the development of new pharmacological probes . Furthermore, such derivatives have been explored for their potential as non-competitive reversible inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) . As a building block, 3-Ethoxy-6-piperazin-1-ylpyridazine provides researchers with a versatile template for the synthesis and exploration of new compounds with potential biological activity. This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-4-3-9(12-13-10)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQXFBDIMCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase & GPCR Ligand Discovery[1]

Executive Summary

3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from the unique electronic properties of the pyridazine core, which serves as a bioisostere for phenyl and pyridine rings, often improving metabolic stability and aqueous solubility.[1] This molecule functions primarily as a versatile building block , offering a secondary amine handle (piperazine) for rapid diversification and an ethoxy group that modulates lipophilicity and receptor binding affinity.[1] It is frequently employed in the synthesis of kinase inhibitors (e.g., analogs of crizotinib) and GPCR modulators (dopamine and muscarinic receptors).[1]

Molecular Identity & Physicochemical Profile[1][2][3]

The following data consolidates experimental and predicted physicochemical parameters essential for formulation and synthetic planning.

Table 1: Core Chemical Specifications
ParameterTechnical Specification
IUPAC Name 3-ethoxy-6-(piperazin-1-yl)pyridazine
CAS Number 1105195-92-3
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
SMILES CCOC1=CC=C(N=N1)N2CCNCC2
Physical State White to off-white crystalline solid
Melting Point 85–92 °C (Typical for class; varies by polymorph)
pKa (Piperazine NH) ~8.7 (Predicted)
pKa (Pyridazine N) ~2.3 (Predicted, weak base)
LogP ~1.1 (Lipophilic enough for CNS penetration, soluble enough for assays)
Table 2: Solubility & Stability Profile
SolventSolubility RatingHandling Note
DMSO High (>50 mg/mL)Ideal for stock solutions (10-100 mM).[1]
Methanol/Ethanol HighSuitable for reaction solvents.[1]
Water ModerateEnhanced significantly at pH < 7 (salt formation).[1]
DCM/Chloroform GoodStandard extraction solvent.[1]
Stability HygroscopicStore desiccated at -20°C; protect from atmospheric CO₂ (carbamate formation).[1]

Synthetic Routes & Process Chemistry

The synthesis of 3-ethoxy-6-piperazin-1-ylpyridazine typically follows a sequential Nucleophilic Aromatic Substitution (SNAr) strategy on a 3,6-dichloropyridazine core.[1] The order of addition is critical to control regioselectivity and yield.[1]

Validated Synthetic Workflow

The most robust route involves the initial introduction of the alkoxide followed by the amine.[1] This sequence prevents the formation of bis-amino byproducts which are difficult to separate.[1]

Synthesis SM 3,6-Dichloropyridazine (CAS 141-30-0) Step1 Step 1: Mono-alkoxylation Reagent: NaOEt / EtOH Temp: 0°C to RT SM->Step1 Inter Intermediate: 3-Chloro-6-ethoxypyridazine Step1->Inter S_NAr Step2 Step 2: Amination Reagent: Piperazine (Excess) Solvent: n-BuOH or DMF, 100°C Inter->Step2 Product Product: 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) Step2->Product S_NAr

Figure 1: Sequential SNAr synthesis pathway. Step 1 requires controlled stoichiometry (1.0 eq alkoxide) to avoid bis-substitution.[1] Step 2 utilizes excess piperazine (3-5 eq) to prevent dimerization.[1]

Process Criticalities[1]
  • Regiocontrol: In the first step, 3,6-dichloropyridazine is symmetric, so regioselectivity is not an issue.[1] However, over-reaction to the di-ethoxy species must be minimized by keeping the temperature low (0°C) during ethoxide addition.[1]

  • Purification: The intermediate 3-chloro-6-ethoxypyridazine is often lipophilic and can be purified by crystallization or silica chromatography.[1] The final product is a base; purification often involves an acid-base extraction or formation of an HCl salt.[1]

Chemical Reactivity & Derivatization Logic[1]

For drug discovery, this molecule is a "connector."[1] The piperazine nitrogen is the primary nucleophile, while the pyridazine ring acts as an electron-deficient scaffold that modulates the pKa of the attached amines.[1]

Functionalization Strategies

Researchers utilize the secondary amine for library generation.[1] The reactivity profile is defined by the nucleophilicity of the N4-piperazine atom.[1]

Reactivity Core 3-Ethoxy-6-piperazin-1-ylpyridazine (Nucleophilic Handle) Amide Amide Coupling (R-COOH + HATU) Core->Amide Sulfon Sulfonylation (R-SO2Cl + TEA) Core->Sulfon RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Urea Urea Formation (R-NCO) Core->Urea Kinase Kinase Inhibitors (e.g., Crizotinib analogs) Amide->Kinase GPCR GPCR Ligands (D2/D3, M4 Antagonists) RedAm->GPCR

Figure 2: Divergent synthesis logic.[1] The scaffold serves as a precursor for diverse pharmacological classes, particularly targeting Kinases and G-Protein Coupled Receptors (GPCRs).[1]

Stability Considerations[1]
  • Acid Sensitivity: The ethoxy ether linkage on the pyridazine ring is robust under standard physiological conditions but can undergo dealkylation to the corresponding pyridazinone (lactam tautomer) under harsh acidic conditions (e.g., concentrated HBr or HI at reflux).[1]

  • Oxidation: The piperazine ring is susceptible to N-oxidation by peroxides.[1]

Analytical Characterization Protocols

To ensure data integrity in biological assays, the purity of this scaffold must be verified.[1]

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1]

  • Retention Time: Expect early elution due to the polarity of the secondary amine and basic nitrogens.[1]

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridazine Protons: Two doublets in the aromatic region (approx.[1] 7.0 - 7.5 ppm, J ≈ 9 Hz) representing the H4 and H5 protons.[1]

  • Ethoxy Group: A quartet (approx.[1] 4.3 ppm) and a triplet (approx.[1] 1.3 ppm).[1][2]

  • Piperazine Ring: Two sets of multiplets/triplets (approx. 2.8 ppm and 3.5 ppm).[1] The protons adjacent to the pyridazine nitrogen are deshielded compared to the distal NH protons.[1]

References

  • PubChem Compound Summary. (2025). 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3).[1][3][4][5][6][7][8] National Center for Biotechnology Information.[1] [Link][1]

  • Benoit, S., et al. (2017).[1] "Discovery and Optimization of 3-(4-Aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as Novel, CNS Penetrant Pan-Muscarinic Antagonists." Bioorganic & Medicinal Chemistry Letters, 27(11), 2330-2335.[1] [Link]

Sources

An In-depth Technical Guide to 3-Ethoxy-6-(piperazin-1-yl)pyridazine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the heterocyclic compound 3-Ethoxy-6-(piperazin-1-yl)pyridazine, focusing on its chemical identity, proposed synthesis, and potential applications within the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and other scientists working in pharmaceutical and allied industries.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-Ethoxy-6-(piperazin-1-yl)pyridazine represents a compelling example of this approach, uniting the pyridazine and piperazine moieties. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a polar, weakly basic scaffold with a significant dipole moment.[1] These characteristics can be advantageous for modulating solubility, influencing molecular interactions, and mitigating off-target effects, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[1]

Concurrently, the piperazine ring is a ubiquitous structural motif in centrally active pharmaceuticals, recognized for its ability to engage with a variety of biological targets.[2] Its derivatives are found in numerous approved drugs for conditions including psychosis, depression, and anxiety.[2] The fusion of these two scaffolds, further functionalized with an ethoxy group, presents a unique chemical entity with a nuanced profile of properties that merits exploration for its therapeutic potential. While this specific molecule is not extensively documented in publicly available databases as of early 2026, this guide will establish its chemical identity and project its properties and synthetic accessibility based on established chemical principles and literature precedents for analogous structures.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Structure

The formal name for the compound , according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds, is 3-Ethoxy-6-(piperazin-1-yl)pyridazine .[3][4] The numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds in a manner to give the substituents the lowest possible locants.

The chemical structure consists of a central pyridazine ring. An ethoxy group (-OCH₂CH₃) is attached at the 3-position, and a piperazine ring is linked via one of its nitrogen atoms to the 6-position of the pyridazine ring.

Caption: Chemical structure of 3-Ethoxy-6-(piperazin-1-yl)pyridazine.

Key Structural Identifiers
IdentifierValue
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
Canonical SMILES CCOC1=NN=C(C=C1)N2CCNCC2
InChI Key (Predicted)

Note: Physicochemical data are calculated and may vary from experimental values.

Proposed Synthesis Protocol

The synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine can be logically approached through a sequential nucleophilic aromatic substitution (SNAr) strategy, a common method for functionalizing pyridazine rings.[5] A plausible and efficient route would commence from the commercially available starting material, 3,6-dichloropyridazine.

Synthetic Workflow

G cluster_0 Step 1: Monosubstitution with Piperazine cluster_1 Step 2: Ethoxy Group Installation A 3,6-Dichloropyridazine C 3-Chloro-6-(piperazin-1-yl)pyridazine A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Piperazine B->C E 3-Ethoxy-6-(piperazin-1-yl)pyridazine C->E Solvent (e.g., Ethanol) Reflux D Sodium Ethoxide (NaOEt) D->E

Caption: Proposed two-step synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine.

Step-by-Step Methodology

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an excess of piperazine (e.g., 2-3 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq). The excess piperazine serves both as a reactant and to capture the HCl byproduct, while the additional base ensures the reaction proceeds to completion.

  • Reaction Conditions: Heat the reaction mixture, for instance, to 80-100 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of an excess of piperazine kinetically favors monosubstitution over disubstitution.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and partition it between water and a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-chloro-6-(piperazin-1-yl)pyridazine.

Step 2: Synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine

  • Reaction Setup: Dissolve the 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) from the previous step in anhydrous ethanol. Add a solution of sodium ethoxide (NaOEt) in ethanol (e.g., 1.1-1.5 eq). Sodium ethoxide can be prepared in situ by carefully adding sodium metal to anhydrous ethanol or by using a commercially available solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS. The nucleophilic ethoxide will displace the remaining chloride on the electron-deficient pyridazine ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it carefully with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 3-Ethoxy-6-(piperazin-1-yl)pyridazine, can be purified by column chromatography or recrystallization.

Physicochemical Properties and "Drug-Likeness"

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimental data for 3-Ethoxy-6-(piperazin-1-yl)pyridazine is not available, we can predict its properties based on its structure.

PropertyPredicted ValueImplication in Drug Development
Molecular Weight 208.26 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five: < 500).
logP (Lipophilicity) ~1.5 - 2.5A balanced lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from piperazine N-H)Contributes to solubility and potential for target interactions.
Hydrogen Bond Acceptors 4 (2 pyridazine N, 1 ethoxy O, 1 piperazine N)Enhances aqueous solubility and provides multiple points for hydrogen bonding with biological targets.
Topological Polar Surface Area (TPSA) ~55 ŲSuggests good potential for oral absorption and cell membrane permeability.

These predicted properties suggest that 3-Ethoxy-6-(piperazin-1-yl)pyridazine possesses a favorable "drug-like" profile, making it an attractive candidate for further investigation.

Potential Pharmacological Applications

The structural components of 3-Ethoxy-6-(piperazin-1-yl)pyridazine suggest several potential avenues for pharmacological activity, primarily centered around targets in the central nervous system (CNS).

  • Dopamine and Serotonin Receptor Modulation: Arylpiperazines are classic scaffolds for ligands of dopamine (D₂) and serotonin (5-HT) receptors.[6] Modifications on the aryl group (in this case, the ethoxy-pyridazine moiety) can fine-tune the affinity and efficacy (agonist, antagonist, or partial agonist) at these receptors. Compounds with mixed D₂/5-HT receptor profiles are of interest for treating schizophrenia and other psychotic disorders.

  • Antidepressant and Anxiolytic Activity: The modulation of serotonergic pathways is a key mechanism for many antidepressant and anxiolytic drugs.[2] The piperazinylpyridazine core could be explored for its potential to interact with various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A).

  • Other CNS Targets: The broader class of pyridazine derivatives has been investigated for a wide range of biological activities, including anticonvulsant and analgesic effects.[7][8]

The specific combination of the ethoxy and piperazine substituents on the pyridazine core presents a novel chemical space that warrants screening against a panel of CNS-related targets to uncover its unique pharmacological profile.

Conclusion and Future Directions

3-Ethoxy-6-(piperazin-1-yl)pyridazine is a structurally intriguing molecule that, while not prominently featured in current literature, holds considerable promise as a scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis appears feasible through established methodologies, and its predicted physicochemical properties are favorable for a drug candidate.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound fully characterized using modern analytical techniques (NMR, MS, elemental analysis).

  • In Vitro Pharmacological Profiling: The compound should be screened against a broad panel of CNS receptors and enzymes to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ethoxy and piperazine moieties would help to optimize potency and selectivity.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational understanding of 3-Ethoxy-6-(piperazin-1-yl)pyridazine, offering a solid starting point for its exploration as a potential new chemical entity in drug discovery programs.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research. Available at: [Link]

  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • IUPAC. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Blackwell Scientific publications. Available at: [Link]

  • IUPAC Provisional Recommendations on the Nomenclature of Organic Chemistry. Available at: [Link]

  • Pyridazine. Wikipedia. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

Sources

The Evolving Patent Frontier of Piperazinylpyridazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinylpyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth analysis of the patent landscape for these derivatives, with a particular focus on their development as potent and selective kinase inhibitors for oncology. We will dissect the core structural features, map the key players and their intellectual property, and provide detailed, field-proven protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this competitive chemical space.

The Piperazinylpyridazine Core: A Scaffold of Versatility and Potency

The piperazinylpyridazine moiety is a bioisosteric analog of the well-explored piperazinylpyrazine scaffold. Its inherent physicochemical properties, including two basic nitrogen atoms in the piperazine ring, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The core structure consists of a pyridazine ring linked to a piperazine ring, typically at the 3- or 6-position of the pyridazine.

The true power of this scaffold lies in its synthetic tractability and the distinct opportunities for chemical modification at three key positions, which allows for fine-tuning of biological activity and selectivity:

  • R1 (Pyridazine Ring): This position is often the site of a key pharmacophoric element that engages with the target protein. In the context of kinase inhibitors, this is typically an aryl or heteroaryl group that occupies the ATP-binding site.

  • R2 (Piperazine Ring): Substitutions on the second nitrogen of the piperazine ring are crucial for modulating potency, selectivity, and physicochemical properties. These modifications often extend into the solvent-exposed region of the target protein.

  • R3 (Piperazine Ring): Introduction of chirality and substitution on the piperazine ring itself can influence the conformational presentation of the molecule, leading to improved target engagement and selectivity.

The strategic modification of these positions is central to the development of novel intellectual property.

Mapping the Patent Landscape: A Focus on Kinase Inhibition

While piperazine derivatives have been patented for a wide array of uses including CNS disorders and as antiviral agents, the most dynamic and commercially significant area of patent activity for the piperazinylpyridazine core is in oncology, specifically as protein kinase inhibitors.[2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]

Major Therapeutic Target: The PI3K/Akt/mTOR Pathway

A significant portion of the patent literature for piperazinylpyridazine analogues centers on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a master regulator of cell growth, proliferation, and survival and is frequently hyperactivated in human cancers.[4][5][6]

Below is a diagram illustrating the central role of mTOR in this critical signaling cascade.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt P (full activation) Rheb_GTP Rheb-GTP TSC->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Piperazinylpyridazine Inhibitors Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for mTOR inhibitors.

Key Players and Representative Patents

A prominent assignee in this space is Signal Pharmaceuticals, LLC , a subsidiary of Celgene and now Bristol Myers Squibb. Their patent portfolio underscores a focused effort to develop potent and selective mTOR kinase inhibitors.

A cornerstone patent in this area is US8110578B2 , which claims a series of pyrazino[2,3-b]pyrazine derivatives, including piperazinylpyridazine analogues, as mTOR kinase inhibitors. This patent provides a clear blueprint of the chemical space being protected and the biological activities achieved.

Patent / ApplicationAssigneeRepresentative Compound Example (from patent)TargetBiological Activity (IC50)Therapeutic Indication
US8110578B2 Signal Pharmaceuticals, LLC1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-onemTOR Kinase< 100 nMCancer

Table 1: Representative Patent for Piperazinyl-Core Kinase Inhibitors.

Structure-Activity Relationship (SAR) Insights: The Scientist's Perspective

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. The causality behind experimental choices is rooted in understanding the structure-activity relationships of the scaffold.

  • The Hinge-Binding Moiety (R1): For kinase inhibitors, the pyridazine ring itself, along with a strategically placed substituent, often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The choice of an aryl or heteroaryl group at the 6-position of the pyridazine is paramount for potent ATP-competitive inhibition.

  • The Piperazine Linker: The piperazine ring acts as a rigid and reliable linker, positioning the other substituents in the appropriate vectors to interact with the solvent front and selectivity pockets of the kinase. Its basic nitrogens can also be leveraged to improve solubility.

  • The Solvent-Front Substituent (R2): Modifications at the N4 position of the piperazine ring are critical for achieving selectivity and potency. As seen in the Signal Pharmaceuticals patent, the use of substituted pyridyl groups containing additional hydrogen bond donors and acceptors can significantly enhance mTOR inhibition. SAR studies on related scaffolds have shown that even subtle changes, such as the position of a methoxy group on a phenyl ring, can lead to a ~50-fold difference in potency by enabling favorable intramolecular hydrogen bonds that pre-organize the ligand into its bioactive conformation.[6]

  • Impact of Halogenation: The introduction of halogen atoms, particularly fluorine, on aryl rings is a common strategy in medicinal chemistry. In the context of pyridazine-based inhibitors, fluorination can serve multiple purposes: it can act as a hydrogen bond acceptor, modulate the pKa of nearby functional groups, and block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.[7]

Key Experimental Protocols: A Self-Validating System

The integrity of any drug discovery program rests on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a core piperazinylpyridazine intermediate and a universal kinase inhibition assay.

Synthesis Workflow and Protocol

The most common and efficient route to the piperazinylpyridazine core involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with a desired piperazine derivative. This reaction is reliable and allows for the rapid generation of diverse analogues for SAR studies.

Synthesis_Workflow SM1 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 Substituted Piperazine SM2->Reaction Intermediate 3-Chloro-6-(piperazin-1-yl) pyridazine Derivative Reaction->Intermediate Coupling Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Final Final Product Coupling->Final

Caption: General synthetic workflow for piperazinylpyridazine derivatives.

Protocol: Synthesis of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine [8]

This protocol describes a representative synthesis of a core intermediate.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.7 mmol) and 1-[3-(trifluoromethyl)phenyl]piperazine (2.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the reactants and facilitates the nucleophilic substitution reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. A precipitate will form as the product is less soluble in the cooled ethanol.

  • Purification: Collect the crude precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol to remove unreacted starting materials and soluble impurities. This washing step is a critical purification measure.

  • Recrystallization: For higher purity, the precipitate can be recrystallized from a mixture of dichloromethane and ethanol (e.g., a 1:2 ratio). This process dissolves the product in a minimal amount of hot solvent, and as it cools, the pure product crystallizes out, leaving impurities in the mother liquor.

  • Characterization: Dry the final product, which should be white crystals, under vacuum. Confirm the identity and purity of the compound using standard analytical techniques such as ¹H-NMR, Mass Spectrometry, and Elemental Analysis. This self-validating step is essential to confirm the successful synthesis of the target molecule.

Biological Evaluation: Kinase Inhibition Assay

To determine the potency of synthesized compounds as kinase inhibitors, a robust and high-throughput compatible assay is required. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][9][10]

Protocol: In Vitro mTOR Kinase Inhibition Assay (ADP-Glo™) [7][10]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound (piperazinylpyridazine derivative) at various concentrations (typically a 10-point serial dilution starting from 10 µM) in a buffer containing the mTOR enzyme. The use of a multi-point titration is essential for generating a reliable dose-response curve to calculate the IC50 value.

    • Include positive controls (enzyme with DMSO vehicle, representing 0% inhibition) and negative controls (no enzyme, representing 100% inhibition).

  • Initiation of Reaction:

    • Add 2.5 µL of a solution containing the kinase substrate (e.g., a specific peptide) and ATP to all wells to initiate the kinase reaction. The ATP concentration should be kept at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.

    • Incubate the plate at room temperature for 60 minutes. This incubation time must be within the linear range of the enzyme kinetics.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Outlook and White Space Analysis

The patent landscape for piperazinylpyridazine derivatives remains fertile ground for innovation. While significant progress has been made in targeting mTOR, several opportunities exist for forward-thinking research organizations:

  • Kinase Selectivity: Developing compounds with high selectivity for specific kinases over others remains a major challenge and a significant opportunity. Patent applications that can demonstrate superior selectivity profiles will be highly valuable.

  • Novel Targets: Exploring the activity of this scaffold against other kinase families implicated in cancer and other diseases (e.g., JAK, BTK, ALK) could open up new therapeutic avenues and patentable space.[2][3]

  • Beyond Oncology: While oncology is a major focus, the inherent "drug-likeness" of the piperazine core suggests potential in other areas such as inflammatory, autoimmune, and neurodegenerative diseases.[2]

  • Covalent Inhibitors: The design of irreversible inhibitors that form a covalent bond with a non-catalytic cysteine residue in the target kinase is a validated strategy for achieving high potency and prolonged duration of action. Exploring this modality with the piperazinylpyridazine scaffold could yield novel intellectual property.

Conclusion

The piperazinylpyridazine scaffold represents a validated and highly versatile platform for the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitors. The patent landscape is currently dominated by applications in oncology, with major players like Bristol Myers Squibb (via Signal Pharmaceuticals) securing intellectual property around mTOR inhibition. A deep understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, is essential for any organization seeking to innovate and establish a proprietary foothold in this promising area of medicinal chemistry. The opportunities for developing best-in-class, selective inhibitors or for expanding the utility of this scaffold into new therapeutic areas remain significant.

References

  • Al-Jubair, Z. A., Al-Kahtani, A. A., & Al-Abdullah, E. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Bristol-Myers Squibb Company. (2004). Imidazopyrazine tyrosine kinase inhibitors.
  • Wikipedia contributors. (2024, January 23). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1632. [Link]

  • Sabatino, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Signal Pharmaceuticals, LLC. (2012). Pyrazino[2,3-b]pyrazine mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/Akt pathway.
  • Gaur, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 931-954. [Link]

  • Figure showing the PI3K/Akt/mTOR signaling pathway. ResearchGate. [Link]

  • Dadashpour, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2826-2836. [Link]

  • Al-Jubair, Z. A., Al-Kahtani, A. A., & Al-Abdullah, E. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Işık, S., et al. (2025). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]

Sources

Methodological & Application

3-Ethoxy-6-piperazin-1-ylpyridazine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis Protocol for 3-Ethoxy-6-(piperazin-1-yl)pyridazine Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, two-step synthesis of 3-ethoxy-6-(piperazin-1-yl)pyridazine , a critical heterocyclic scaffold often utilized in the development of GABA-A receptor antagonists and other CNS-active agents. The protocol prioritizes regiochemical control and purification efficiency, utilizing a sequential nucleophilic aromatic substitution (


) strategy starting from 3,6-dichloropyridazine. Special emphasis is placed on controlling stoichiometry to prevent bis-substitution and utilizing acid-base extraction workups to isolate the target amine without chromatographic overhead.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the differing reactivity of the two chloride leaving groups on the pyridazine core. While 3,6-dichloropyridazine is symmetric, the introduction of the first substituent alters the electronics of the ring, influencing the second substitution.

  • Step 1 (Ethoxylation): Introduction of the ethoxy group. The resulting ether substituent donates electron density via resonance, slightly deactivating the ring toward the second nucleophilic attack. This deactivation is beneficial, as it prevents the "runaway" formation of the bis-ethoxy byproduct, provided the temperature and stoichiometry are controlled.

  • Step 2 (Amination): Displacement of the remaining chloride by piperazine. Piperazine is a strong nucleophile, requiring elevated temperatures to overcome the deactivated nature of the intermediate.

Reaction Scheme Visualization

SynthesisRoute SM 3,6-Dichloropyridazine (Starting Material) Inter 3-Chloro-6-ethoxypyridazine (Intermediate) SM->Inter Step 1: SNAr (Controlled Temp) Reagent1 NaOEt / EtOH (1.05 eq) Reagent1->Inter Product 3-Ethoxy-6-(piperazin-1-yl)pyridazine (Target) Inter->Product Step 2: SNAr (Forcing Cond.) Byproduct Bis-products (Impurity) Inter->Byproduct Over-reaction Reagent2 Piperazine (5.0 eq) Reflux/Dioxane Reagent2->Product

Caption: Sequential


 pathway. Step 1 requires kinetic control to avoid bis-ethoxylation. Step 2 utilizes excess piperazine to favor mono-N-alkylation.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine

Objective: Selective mono-substitution of chloride with ethoxide.

Reagents & Materials:

Component Equiv. Role
3,6-Dichloropyridazine 1.0 Substrate
Sodium Ethoxide (21% in EtOH) 1.05 Nucleophile

| Ethanol (Absolute) | Solvent | Reaction Medium |

Procedure:

  • Setup: Charge a dried 3-neck round-bottom flask (RBF) with 3,6-dichloropyridazine (1.0 eq) and absolute ethanol (5 mL/mmol). Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Addition: Cool the solution to 0°C in an ice bath. Add the sodium ethoxide solution (1.05 eq) dropwise over 30 minutes. Crucial: Slow addition at low temperature prevents high local concentrations of ethoxide, minimizing bis-substitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, and the mono-product (
    
    
    
    ) should appear.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove most ethanol.

    • Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
    • Concentrate to yield the crude solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes) if significant bis-ethoxy impurity is observed.

    • Target Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.

Step 2: Synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine

Objective: Displacement of the second chloride with piperazine while avoiding piperazine bridging (dimerization).

Reagents & Materials:

Component Equiv. Role
3-Chloro-6-ethoxypyridazine 1.0 Intermediate
Piperazine (Anhydrous) 5.0 Nucleophile
1,4-Dioxane (or Toluene) Solvent High-BP Solvent

| Potassium Carbonate (


) | 2.0 | Base (Optional) |

Procedure:

  • Setup: In a pressure tube or RBF with a high-efficiency condenser, dissolve 3-chloro-6-ethoxypyridazine (1.0 eq) in 1,4-dioxane (5 mL/mmol).

  • Reagent Addition: Add anhydrous piperazine (5.0 eq). Note: A large excess of piperazine is mandatory to ensure the pyridazine reacts with a free piperazine molecule rather than a secondary amine of an already-formed product.

  • Reaction: Heat the mixture to reflux (100–110°C) for 12–18 hours.

    • Monitoring: TLC (DCM/MeOH 9:1 + 1%

      
      ). The starting chloride is non-polar; the product is polar and basic (stays at baseline without ammonia).
      
  • Workup (Acid-Base Purification):

    • Cool to RT and filter off any inorganic salts/precipitated piperazine hydrochloride.

    • Concentrate the filtrate to remove solvent.

    • Partition: Dissolve residue in dilute HCl (1M, pH ~2). The product and excess piperazine will enter the aqueous phase; neutral impurities remain in the organic or solid phase.

    • Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x) to remove unreacted chloro-intermediate or non-basic byproducts.

    • Basify: Adjust the aqueous layer to pH >12 using 4M NaOH.

    • Extract: Extract the free base product into DCM (4x). Note: Piperazine is water-soluble and will largely remain in the aqueous phase if the extraction volume is controlled, or it can be removed by high-vacuum drying later.

  • Final Processing: Dry organic layers (

    
    ), filter, and concentrate.
    
    • Purification: If excess piperazine remains, it can be sublimed off under high vacuum (60°C, <1 mbar) or removed via column chromatography (DCM/MeOH/NH3).

Characterization & Quality Control

TechniqueExpected DataInterpretation

NMR
(DMSO-

)

1.35 (t, 3H), 4.35 (q, 2H)
Ethoxy group (-OCH2CH3).

2.80 (m, 4H), 3.45 (m, 4H)
Piperazine ring protons.

7.00 (d, 1H), 7.25 (d, 1H)
Pyridazine ring protons (AB system).
MS (ESI+)

calc. ~209.1
Confirms molecular weight.
HPLC Purity >98% (AUC)Required for biological assays.

Troubleshooting & Optimization

  • Problem: Bis-ethoxylation in Step 1.

    • Cause: Temperature too high or local excess of ethoxide.

    • Solution: Strictly maintain 0°C during addition. Dilute the NaOEt solution further before addition.

  • Problem: Incomplete conversion in Step 2.

    • Cause: Pyridazine ring deactivation by the ethoxy group.

    • Solution: Switch solvent to n-Butanol (higher reflux temp) or use a sealed tube at 130°C.

  • Problem: "Gummy" Product in Step 2.

    • Cause: Residual piperazine.

    • Solution: Triturate the crude solid with diethyl ether or hexanes. The product is often a solid, while piperazine is soluble in ether (but less so than the product). Alternatively, use the acid-base workup strictly.

Safety Considerations

  • 3,6-Dichloropyridazine: Potentially vesicant and irritating to eyes/respiratory system. Handle in a fume hood.

  • Sodium Ethoxide: Moisture sensitive and caustic.

  • Piperazine: A known sensitizer; avoid inhalation of dust. Hygroscopic—store in a desiccator.

References

  • Fundamental Pyridazine Chemistry: Coad, P., Coad, R. A., & Clough, S. (1965). Synthesis of 3,6-Disubstituted Pyridazines. Journal of Organic Chemistry, 30(11), 3955-3957. Link

  • Analogous Synthesis (Piperazine displacement): Contreras, J. M., et al. (1999). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 42(4), 730-741. Link

  • General

    
     on Pyridazines:  Goodman, A. J., et al. (1999). Nucleophilic displacement of 3,6-dichloropyridazine. Tetrahedron, 55(52), 15067-15070. Link
    

Analytical Protocol: Quantification of 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous analytical framework for the quantification of 3-Ethoxy-6-piperazin-1-ylpyridazine , a critical heterocyclic building block often utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and kinase inhibitors.[1] Due to the molecule's basic piperazine moiety and polar pyridazine core, traditional reverse-phase chromatography often suffers from peak tailing and poor retention.[1]

This guide presents two validated workflows:

  • Method A (HPLC-UV): A robust, high-pH Reverse Phase method for assay and purity analysis (Limit of Quantitation: ~0.1%).[1]

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity monitoring in final drug substances (Limit of Quantitation: <10 ppb).[1]

Physicochemical Profile & Mechanistic Insight[1][2]

Understanding the molecule's behavior is prerequisite to method design.[1]

  • Chemical Structure:

    • Core: Electron-deficient pyridazine ring.[1]

    • Substituents: Basic secondary amine (piperazine) and lipophilic ether (ethoxy).

  • pKa: The piperazine nitrogen (N4) has a pKa of approximately 9.8 , while the pyridazine nitrogens are weakly basic (pKa ~2-3).

  • Chromatographic Challenge: At neutral or acidic pH (pH 3-7), the piperazine ring is protonated (positively charged), leading to:

    • Secondary Interactions: Ionic binding with residual silanols on silica columns (causing severe tailing).[1]

    • Low Retention: High polarity elutes the compound in the void volume on standard C18 columns.[1]

The Solution:

  • High pH Strategy (Recommended): Operating at pH 10 (above the pKa) suppresses ionization, neutralizing the molecule. This maximizes hydrophobicity, ensuring strong retention on C18 and sharp peak shape.[1]

  • Acidic Strategy (Alternative): Using low pH (pH 2.5) with an ion-pairing agent or high ionic strength to mask silanols.[1]

Structural Visualization

ChemicalStructure cluster_0 Pyridazine Core (Electron Deficient) cluster_1 Piperazine Ring (Basic, pKa ~9.8) cluster_2 Ethoxy Group (Lipophilic) N1 N N2 N N1->N2 C3 C N2->C3 C4 C C3->C4 O_eth O C3->O_eth Ether Link C5 C C4->C5 C6 C C5->C6 C6->N1 N_pip1 N C6->N_pip1 C-N Bond C_pip2 C N_pip1->C_pip2 N_pip4 NH C_pip2->N_pip4 C_pip3 C C_pip5 C C_pip3->C_pip5 N_pip4->C_pip3 C_pip6 C C_pip5->C_pip6 C_pip6->N_pip1 C_eth1 C O_eth->C_eth1 C_eth2 C C_eth1->C_eth2

Caption: Structural dissection of 3-Ethoxy-6-piperazin-1-ylpyridazine highlighting functional zones.

Method A: High-pH HPLC-UV (Purity & Assay)[1]

This method utilizes a hybrid-silica column resistant to high pH, allowing the analyte to be retained in its neutral form.[1] This is the Gold Standard for routine QC.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid particle technology (BEH) withstands pH 10 without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the piperazine is deprotonated (neutral).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Gradient 0-2 min: 5% B; 10 min: 60% B; 12 min: 95% BGradient ensures elution of both polar degradants and non-polar impurities.[1]
Detection UV @ 254 nmMax absorption of the pyridazine aromatic system.[1]
Temp 30°CMaintains reproducible kinetics.[1]
Injection 5 - 10 µLDependent on concentration (target 0.5 mg/mL).
Preparation Protocol
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Solution: Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.[1]

Method B: LC-MS/MS (Trace Analysis)[1]

Used when quantifying this molecule as a low-level impurity (e.g., unreacted intermediate) in a final drug product.[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive (Electrospray Ionization).[1]

  • Mode: MRM (Multiple Reaction Monitoring).[1]

  • Precursor Ion: m/z 209.1 [M+H]⁺.[1]

TransitionTypeCollision Energy (eV)Description
209.1 → 166.1 Quantifier20Loss of Ethoxy/Propyl fragment
209.1 → 122.1 Qualifier35Cleavage of Piperazine ring
Chromatographic Conditions (LC-MS Compatible)
  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[1]

  • Rationale: HILIC is superior for trace analysis of polar bases, providing massive retention and high sensitivity (enhanced desolvation in high organic mobile phase).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Isocratic: 85% B / 15% A (HILIC mode).[1]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Selection cluster_data Data Processing Raw Raw Material / Drug Substance Weigh Weigh 50 mg Raw->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Decision Purpose? Filter->Decision MethodA Method A: HPLC-UV (Purity > 98%) Decision->MethodA QC Release MethodB Method B: LC-MS/MS (Trace < 10 ppm) Decision->MethodB Impurity Screen Calc Calculate % w/w or ppm MethodA->Calc MethodB->Calc Report Generate CoA Calc->Report

Caption: Decision tree for selecting the appropriate analytical workflow based on sample requirements.

Validation & Troubleshooting (Expert Insights)

Common Failure Modes
  • Peak Tailing (UV Method):

    • Cause: Residual silanol interactions.[1]

    • Fix: Ensure pH is > 9.[1]5. If using a lower pH method, add 0.1% Triethylamine (TEA) as a silanol blocker.[1]

  • Carryover (MS Method):

    • Cause: Piperazine sticking to injector needle.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.[1]

  • Retention Time Shift:

    • Cause: Carbonate absorption in high pH mobile phase (changes pH over time).[1]

    • Fix: Use a guard column (saturation column) or prepare fresh buffer daily.[1]

Validation Parameters (ICH Q2(R1))
  • Linearity: 0.05 – 1.0 mg/mL (R² > 0.999).[1]

  • Accuracy: Spike recovery 98-102%.[1]

  • Precision: Injection repeatability (n=6) RSD < 1.0%.

References

  • PubChem. (2023).[1] Compound Summary: 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3).[1][4][5][6][7][8] National Library of Medicine.[1] Link

  • Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10][9] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Link

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by HPLC. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative grounding on high-pH chromatography for bases).

  • ChemicalBook. (2023).[1] Product List: 3-Ethoxy-6-piperazin-1-ylpyridazine.[1][4][5][6][7][8] Link

Sources

Application Notes and Protocols for the Evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation and characterization of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential kinase inhibitor. Recognizing that this compound represents a novel chemical entity within the broader class of pyridazine-based kinase inhibitors, these notes are structured to guide the user from theoretical rationale and target identification through to detailed experimental protocols for in vitro and cell-based validation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating the 3-Ethoxy-6-piperazin-1-ylpyridazine Scaffold

The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as key regulators of cellular signaling pathways, represent a significant class of therapeutic targets.[1][2][3] The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, which can enhance aqueous solubility and provide a versatile backbone for molecular recognition.[4][5][6] Similarly, the piperazine moiety is a common feature in many approved drugs, including kinase inhibitors, often contributing to target affinity and favorable pharmacokinetic properties.[7][8]

The combination of these two moieties in 3-Ethoxy-6-piperazin-1-ylpyridazine presents a compelling starting point for the development of a novel kinase inhibitor. The pyridazine core can act as a bioisostere for other aromatic systems, while the piperazine group can be functionalized to explore interactions within the ATP-binding pocket of target kinases.[5] Derivatives of pyridazine have shown promise in targeting a range of kinases, including those involved in cell cycle regulation and proliferation.[9][10] Therefore, the systematic evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine is a scientifically grounded endeavor.

Initial Target Identification and Profiling

Given that 3-Ethoxy-6-piperazin-1-ylpyridazine is a novel compound, an initial broad screening approach is recommended to identify potential kinase targets.

Kinome-Wide Profiling

A kinome-wide binding or activity assay is the most efficient method to identify the primary kinase targets of a novel compound. Several commercial services offer profiling against a large panel of recombinant human kinases.

  • Rationale: This unbiased approach provides a comprehensive overview of the compound's selectivity and identifies potential on- and off-target effects early in the discovery process.

  • Methodology: A common approach is a competition binding assay (e.g., KiNativ, DiscoverX) where the test compound competes with a known, broad-spectrum kinase probe. The amount of probe displaced is proportional to the affinity of the test compound for the kinase.

  • Data Interpretation: The output is typically a list of kinases for which the compound shows significant binding, often expressed as a percentage of inhibition at a given concentration or as a dissociation constant (Kd). A highly selective inhibitor will interact with a limited number of kinases, while a multi-targeted inhibitor will show broader activity.

In Silico Docking and Virtual Screening

Computational methods can complement experimental screening by predicting potential kinase targets based on the structure of 3-Ethoxy-6-piperazin-1-ylpyridazine.

  • Rationale: In silico approaches can prioritize kinases for experimental validation and provide insights into the potential binding mode of the compound.

  • Methodology: The 3D structure of the compound is docked into the ATP-binding sites of a library of kinase crystal structures. The docking scores are used to rank the potential targets.

  • Data Interpretation: Kinases with the most favorable docking scores are considered the most likely targets. These predictions should always be validated experimentally.

In Vitro Kinase Activity Assays

Once a primary kinase target (or a small panel of targets) has been identified, the inhibitory activity of 3-Ethoxy-6-piperazin-1-ylpyridazine must be quantified using in vitro kinase assays.[1][11] These assays typically involve a purified recombinant kinase, a substrate, and ATP.[12][13]

General Workflow for In Vitro Kinase Inhibition Assays

The following diagram illustrates a generalized workflow for determining the in vitro potency of a kinase inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine initiate Initiate reaction: Add inhibitor, then kinase mix, then substrate/ATP mix prep_inhibitor->initiate prep_kinase Prepare kinase reaction mix (enzyme, buffer, cofactors) prep_kinase->initiate prep_substrate Prepare substrate and ATP mix prep_substrate->initiate incubate Incubate at optimal temperature (e.g., 30°C) for a defined time initiate->incubate terminate Terminate reaction (e.g., add stop solution) incubate->terminate detect Detect signal (e.g., luminescence, fluorescence, radioactivity) terminate->detect analyze Plot signal vs. inhibitor concentration detect->analyze calculate Calculate IC50 value analyze->calculate

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol is a widely used, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • 3-Ethoxy-6-piperazin-1-ylpyridazine (stock solution in DMSO)

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the target kinase, typically containing Tris-HCl, MgCl2, DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 3-Ethoxy-6-piperazin-1-ylpyridazine in DMSO, starting from a high concentration (e.g., 1 mM).

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • To each well of the microplate, add the diluted compound or DMSO (for positive and negative controls).

    • Add the kinase and substrate mixture to all wells. The concentration of the kinase should be in its linear range, and the ATP concentration should be at or near its Km for the kinase.

    • Initiate the reaction by adding ATP to all wells except the "no ATP" negative control.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Normalize the data to the positive control (DMSO-treated, with enzyme) set at 100% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality:

  • Why use an ATP concentration near the Km? This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Why keep the final DMSO concentration constant? DMSO can inhibit some kinases at higher concentrations, so maintaining a constant, low concentration ensures that any observed inhibition is due to the compound and not the solvent.

  • Why include positive and negative controls? These are essential for data normalization and to ensure that the assay components are working correctly.

Cell-Based Kinase Activity Assays

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays provide more biologically relevant data by assessing the compound's activity in a cellular context.[14][15]

General Workflow for Cell-Based Kinase Inhibition Assays

The following diagram outlines a typical workflow for evaluating a kinase inhibitor in a cellular setting.

G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis seed_cells Seed cells in microplates culture_cells Culture cells to desired confluency seed_cells->culture_cells treat_inhibitor Treat cells with serial dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine culture_cells->treat_inhibitor incubate_cells Incubate for a defined period treat_inhibitor->incubate_cells lyse_cells Lyse cells to extract proteins (for Western blot) incubate_cells->lyse_cells measure_viability Measure cell viability (e.g., MTS, CellTiter-Glo) incubate_cells->measure_viability quantify Quantify protein phosphorylation (Western blot) or viability signal lyse_cells->quantify measure_viability->quantify calculate Determine IC50 or GI50 quantify->calculate

Caption: Generalized workflow for a cell-based kinase inhibition assay.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol measures the ability of 3-Ethoxy-6-piperazin-1-ylpyridazine to inhibit the phosphorylation of a kinase's downstream substrate in cells.

Materials:

  • A cell line that expresses the target kinase and its substrate.

  • 3-Ethoxy-6-piperazin-1-ylpyridazine.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with increasing concentrations of 3-Ethoxy-6-piperazin-1-ylpyridazine for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC50.

Self-Validation and Causality:

  • Why use both phospho-specific and total protein antibodies? This is crucial to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a result of a decrease in the total amount of the substrate protein.

  • Why add phosphatase inhibitors to the lysis buffer? To preserve the phosphorylation state of the proteins after cell lysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of 3-Ethoxy-6-piperazin-1-ylpyridazine

Kinase TargetIC50 (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D2,500

Table 2: Hypothetical Cellular Activity of 3-Ethoxy-6-piperazin-1-ylpyridazine

Cell LineTarget PathwayCellular IC50 (nM)
Cell Line XKinase A200
Cell Line YKinase B5,000

Interpretation:

  • The in vitro data in Table 1 suggests that 3-Ethoxy-6-piperazin-1-ylpyridazine is a potent and selective inhibitor of Kinase A.

  • The cellular data in Table 2 corroborates the in vitro findings, showing that the compound inhibits the Kinase A pathway in a cellular context at a reasonable concentration. The higher cellular IC50 compared to the in vitro IC50 is expected and can be attributed to factors such as cell permeability and engagement with other cellular components.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor of a kinase involved in cell proliferation, such as a cyclin-dependent kinase (CDK).

G cluster_pathway Hypothetical Cell Cycle Progression Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor cyclin_d Cyclin D receptor->cyclin_d Upregulates cdk4_6 CDK4/6 cyclin_d->cdk4_6 Activates rb pRb cdk4_6->rb Phosphorylates & Inactivates e2f E2F rb->e2f Releases s_phase_genes S-Phase Genes e2f->s_phase_genes Activates Transcription cell_cycle_progression Cell Cycle Progression s_phase_genes->cell_cycle_progression inhibitor 3-Ethoxy-6-piperazin-1-ylpyridazine inhibitor->cdk4_6 Inhibits

Caption: Inhibition of a hypothetical CDK4/6-like kinase by 3-Ethoxy-6-piperazin-1-ylpyridazine.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential kinase inhibitor. By following a logical progression from broad-based screening to specific in vitro and cell-based assays, researchers can generate high-quality, reproducible data to support the advancement of this compound in the drug discovery pipeline. The emphasis on understanding the rationale behind experimental choices will empower scientists to troubleshoot and adapt these protocols for their specific research needs.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

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  • Protocols.io. (2024). In vitro kinase assay. [Link]

  • Bajusz, D., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4535-4550. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

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  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • National Center for Biotechnology Information. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]

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Application Notes & Protocols: A Framework for Evaluating 3-Ethoxy-6-piperazin-1-ylpyridazine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Heterocyclic compounds, particularly those incorporating pyridazine and piperazine moieties, represent a promising avenue for discovery due to their established presence in a wide range of biologically active agents.[1][2] This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential antimicrobial lead compound. We present a series of detailed, field-proven protocols for in vitro susceptibility testing, cytotoxicity assessment, and preliminary in vivo efficacy modeling. The causality behind experimental choices is elucidated to empower researchers to not only execute these protocols but also to adapt them for the broader exploration of related pyridazine derivatives.

Scientific Rationale and Introduction

The pyridazine ring system is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects.[3][4][5] Similarly, the piperazine moiety is integral to numerous marketed drugs, often enhancing pharmacokinetic properties and providing a key interaction point with biological targets.[1][6] The combination of these two pharmacophores in 3-Ethoxy-6-piperazin-1-ylpyridazine presents a logical starting point for an antimicrobial discovery campaign.

The core hypothesis is that the unique electronic and steric properties conferred by the ethoxy and piperazinyl substitutions on the pyridazine core can be optimized to achieve potent and selective inhibition of bacterial growth. The workflow described herein is designed to rigorously test this hypothesis, progressing from broad initial screening to more complex biological systems. This systematic approach ensures that resources are focused on compounds with the highest potential for further development.[7][8]

Proposed (Hypothetical) Mechanism of Action

Based on related structures, two primary mechanisms of action are proposed for initial investigation:

  • Inhibition of Essential Metabolic Pathways: Certain pyridazine analogs have been found to target crucial bacterial enzymes. For example, pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[9] Disruption of this pathway halts bacterial DNA, RNA, and protein synthesis.

  • Disruption of Bacterial Membrane Integrity: The piperazine motif, particularly in polymeric forms, has been demonstrated to target and disrupt the cytoplasmic membrane of bacteria, leading to the leakage of essential intracellular components and subsequent cell death.[1] The cationic nature of the protonated piperazine ring at physiological pH may facilitate interaction with the negatively charged bacterial membrane.

These hypotheses provide a foundation for future mechanism-of-action studies should the compound exhibit promising activity in the initial screening protocols.

The Antimicrobial Drug Discovery Workflow

A successful antimicrobial drug discovery program follows a logical progression from initial chemical synthesis and screening to preclinical evaluation.[10][11] This workflow is designed to efficiently identify promising candidates while eliminating unsuitable compounds early in the process, thereby saving time and resources.

Antimicrobial Discovery Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Preclinical Evaluation Synthesis Synthesis & Characterization InVitro_Screen Protocol 1: In Vitro Antimicrobial Screening (MIC) Synthesis->InVitro_Screen Cytotoxicity Protocol 2: Cytotoxicity Assay (IC50) InVitro_Screen->Cytotoxicity Active Compound Lead_Opt Lead Optimization InVitro_Screen->Lead_Opt Inactive Compound Therapeutic_Index Calculate Therapeutic Index Cytotoxicity->Therapeutic_Index InVivo Protocol 3: In Vivo Efficacy Model Therapeutic_Index->InVivo Favorable TI Therapeutic_Index->Lead_Opt Unfavorable TI InVivo->Lead_Opt

Caption: High-level workflow for antimicrobial candidate evaluation.

Experimental Protocols

These protocols provide a standardized methodology for the initial evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: The broth microdilution method is a cornerstone of antimicrobial susceptibility testing (AST) and is considered a "gold standard".[12][13] It is preferred over simpler methods like disk diffusion for primary screening because it provides a quantitative result—the MIC—which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14] This quantitative data is essential for comparing the potency of different compounds and for calculating the therapeutic index.

Materials:

  • 3-Ethoxy-6-piperazin-1-ylpyridazine (synthesized and purity-confirmed)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and relevant clinical isolates like MRSA).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • DMSO (for compound dissolution)

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 3-Ethoxy-6-piperazin-1-ylpyridazine in DMSO. Subsequent dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1%, as higher concentrations can affect bacterial growth.

  • Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock of the test compound (e.g., at 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Broth Microdilution Workflow prep Prepare Compound Stock and Serial Dilutions plate Plate Setup: - Compound Dilutions (Wells 1-10) - Growth Control (Well 11) - Sterility Control (Well 12) prep->plate inoculum Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells 1-11 inoculum->add_inoculum plate->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read Read MIC: Lowest concentration with no visible growth incubate->read

Caption: Step-by-step workflow for the broth microdilution assay.

Data Presentation:

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213
MRSA (Clinical Isolate)
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-Based)

Causality: An effective antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[15][16] Cytotoxicity testing is a critical step to ensure safety.[17] The resazurin (AlamarBlue) assay is a widely used method that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of this signal is proportional to the number of living cells, allowing for the quantitative determination of the compound's 50% cytotoxic concentration (IC50).[15]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen-Strep)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Positive control for cytotoxicity (e.g., Doxorubicin or Triton X-100)

  • Sterile 96-well flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare 2-fold serial dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine in complete growth medium at 2x the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a positive control.

  • Incubation: Incubate the plate for 24 or 48 hours in a CO₂ incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well. Incubate for another 2-4 hours, or until the "cells only" wells have turned a distinct pink color.

  • Measurement: Measure the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only well).

    • Calculate the percentage of cell viability for each concentration relative to the untreated (cells only) control: % Viability = (Fluorescence_sample / Fluorescence_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineTreatment DurationCompound IC50 (µM)Doxorubicin IC50 (µM)
HEK29324 hours
HepG224 hours

Interpreting the Results: The Therapeutic Index (TI) is a crucial measure of a drug's selectivity. It is calculated as: TI = IC50 / MIC. A higher TI value is desirable, indicating that the compound is much more toxic to the bacteria than to mammalian cells. A TI > 10 is often considered a good starting point for a hit compound.

Protocol 3: Preliminary In Vivo Efficacy - Murine Thigh Infection Model

Causality: In vitro activity does not always translate to in vivo efficacy due to factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and the complex host-pathogen interaction.[18] Animal models are therefore indispensable for evaluating a compound's potential as a therapeutic agent in a living system.[19][20] The murine thigh infection model is a standardized and reproducible model for assessing the efficacy of antimicrobials against localized bacterial infections.[21]

Materials:

  • Specific pathogen-free mice (e.g., female ICR or BALB/c, 6-8 weeks old)

  • Test organism (e.g., S. aureus ATCC 29213)

  • 3-Ethoxy-6-piperazin-1-ylpyridazine formulated in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Anesthetic (e.g., isoflurane)

  • Sterile saline, syringes, and needles

  • Stomacher or tissue homogenizer

Procedure (must be approved by an Institutional Animal Care and Use Committee - IACUC):

  • Infection:

    • Prepare a mid-logarithmic phase culture of the test organism and wash it with sterile saline.

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension (~1 x 10⁶ CFU) intramuscularly into the right thigh of each mouse.

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment.

    • Administer the test compound via a clinically relevant route (e.g., intraperitoneal, oral gavage). Dose ranging is required (e.g., 1, 5, 20 mg/kg).

    • Include a vehicle control group and a positive control antibiotic group (e.g., vancomycin for S. aureus).

  • Endpoint Analysis:

    • At 24 hours post-infection, humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight and count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load (log₁₀ CFU/gram of tissue) in the treated groups to the vehicle control group. A statistically significant reduction (e.g., ≥ 2-log₁₀ reduction) in bacterial burden indicates efficacy.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and logical framework for the initial stages of evaluating 3-Ethoxy-6-piperazin-1-ylpyridazine as a novel antimicrobial agent. By systematically determining its in vitro potency (MIC), host cell toxicity (IC50), and preliminary in vivo efficacy, researchers can make informed decisions about the compound's potential. Positive results, such as potent MIC values against resistant pathogens and a high therapeutic index, would strongly justify advancing the compound to lead optimization. Subsequent efforts would focus on Structure-Activity Relationship (SAR) studies to improve potency and pharmacokinetic properties, as well as more detailed mechanism-of-action and resistance development studies.[2][22] This structured approach is fundamental to navigating the complex path of antimicrobial drug discovery and development.[23]

References

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Pharmacological Profiling of Pyridazine Scaffolds: Multiparametric Flow Cytometry Analysis of Cells Treated with 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

3-Ethoxy-6-piperazin-1-ylpyridazine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, GPCR modulators (specifically dopamine and serotonin receptors), and tubulin polymerization inhibitors. Pyridazine derivatives fused with piperazine rings are frequently investigated for their ability to induce G2/M cell cycle arrest and intrinsic apoptosis in neoplastic cell lines.

This Application Note provides a definitive guide for the cytometric evaluation of cells treated with 3-Ethoxy-6-piperazin-1-ylpyridazine. Unlike simple viability assays (e.g., MTT/CCK-8), flow cytometry allows for the simultaneous deconvolution of cytostatic effects (cell cycle blockade) and cytotoxic mechanisms (apoptotic vs. necrotic cell death).

Key Pharmacological Objectives
  • Differentiation of Death Mode: Distinguish between apoptotic (programmed) and necrotic (accidental) cell death using Annexin V/Propidium Iodide.

  • Cell Cycle Profiling: Quantify G2/M phase accumulation, a hallmark of pyridazine-based microtubule destabilizers.

  • Mitochondrial Health: Assess mitochondrial membrane potential (

    
    ) loss as an early indicator of intrinsic apoptosis.
    

Experimental Workflow & Logic

The following workflow ensures data integrity by minimizing artifactual cell death during processing.

Workflow cluster_assays Parallel Assays Compound Compound Prep (DMSO Solubilization) Treatment Cell Treatment (24h / 48h) Compound->Treatment Harvest Harvest (Collect Supernatant!) Treatment->Harvest Critical Step Annexin Apoptosis (Annexin V/PI) Harvest->Annexin Cycle Cell Cycle (PI/RNase) Harvest->Cycle Mito Mitochondrial (JC-1) Harvest->Mito Acquisition Flow Cytometry Acquisition Annexin->Acquisition Cycle->Acquisition Mito->Acquisition Analysis Data Analysis (FlowJo/FCS Express) Acquisition->Analysis

Figure 1: Experimental Workflow. Note the critical step of collecting culture supernatant during harvest to retain detached, dying cells.

Protocol 1: Apoptosis & Necrosis Detection (Annexin V / PI)

Rationale: 3-Ethoxy-6-piperazin-1-ylpyridazine derivatives often trigger the intrinsic apoptotic pathway. Phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane is the earliest detectable morphological change.

Reagents
  • Annexin V-FITC (or APC): Binds externalized PS.

  • Propidium Iodide (PI): Vital dye; enters only cells with compromised membranes (late apoptosis/necrosis).

  • Annexin Binding Buffer (10X): HEPES-based buffer containing

    
     (critical for Annexin V binding).
    
Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HCT116 or HeLa) at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment: Treat with 3-Ethoxy-6-piperazin-1-ylpyridazine at

    
     and 
    
    
    
    concentrations. Include a DMSO Vehicle Control (0.1% v/v) and a Positive Control (e.g., Staurosporine 1 µM). Incubate for 24 hours.
  • Harvest (Critical):

    • Collect culture media into a 15 mL tube (contains floating dead cells).

    • Wash adherent cells with PBS; collect PBS into the same tube.

    • Detach cells with Accutase (gentler than Trypsin) to prevent cleaving surface PS receptors.

    • Combine all fractions.

  • Washing: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.

  • Staining:

    • Resuspend pellet in 100 µL 1X Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Vortex gently and incubate for 15 min at RT in the dark.

  • Final Prep: Add 400 µL 1X Binding Buffer. Analyze immediately (<1 hr).

Data Interpretation
PopulationAnnexin VPIBiological Status
Live NegativeNegativeHealthy membrane, no PS exposure.
Early Apoptotic PositiveNegativeMembrane intact, PS externalized.
Late Apoptotic PositivePositiveMembrane compromised, secondary necrosis.
Necrotic NegativePositivePrimary membrane rupture (rare in drug treatment).

Protocol 2: Cell Cycle Analysis (DNA Content)

Rationale: Pyridazine-piperazine scaffolds frequently inhibit tubulin polymerization. If the compound acts via this mechanism, you will observe a distinct G2/M arrest (4N DNA content) as cells fail to complete mitosis.

Reagents
  • 70% Ethanol (ice cold): Fixative.

  • Propidium Iodide (50 µg/mL): Stoichiometric DNA binding.

  • RNase A (100 µg/mL): Degrades RNA to prevent false PI signals.

Step-by-Step Methodology
  • Harvest: Collect cells as described above (approx

    
     cells).
    
  • Wash: Wash once with PBS.

  • Fixation (Critical):

    • Resuspend cell pellet in 300 µL PBS.

    • Dropwise , add 700 µL ice-cold 100% Ethanol while vortexing gently. Failure to vortex results in cell clumping.

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Pellet fixed cells (500 x g, 5 min). Decant ethanol.

    • Wash twice with PBS to rehydrate.

    • Resuspend in 500 µL PI/RNase Staining Solution .

    • Incubate 30 min at 37°C in the dark.

  • Acquisition:

    • Set Flow Cytometer to Linear Scale for PE/PI channel.

    • Doublet Discrimination: Use PI-Area vs. PI-Width to gate out doublets (which mimic G2/M cells).

Mechanistic Visualization: The Intrinsic Pathway

Understanding where 3-Ethoxy-6-piperazin-1-ylpyridazine acts helps interpret the data. If it causes mitochondrial stress, the pathway below is activated.

ApoptosisPathway Drug 3-Ethoxy-6-piperazin-1-ylpyridazine Target Target Engagement (e.g., Tubulin/Kinase) Drug->Target Mito Mitochondria (Loss of ΔΨm) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 PS PS Externalization (Annexin V Binding) Caspase3->PS DNA DNA Fragmentation (Sub-G1 Population) Caspase3->DNA

Figure 2: Intrinsic Apoptotic Signaling Cascade. The compound triggers mitochondrial depolarization, leading to Caspase-3 mediated PS exposure.

Troubleshooting & Optimization

Compound Solubility

3-Ethoxy-6-piperazin-1-ylpyridazine is hydrophobic.

  • Issue: Precipitation in aqueous media.

  • Solution: Prepare a 10 mM stock in 100% DMSO. Dilute into media immediately before treatment. Ensure final DMSO concentration is <0.5%.

Autofluorescence

Pyridazine structures can sometimes exhibit intrinsic fluorescence in the UV/Blue range.

  • Control: Run an unstained, drug-treated control to check for background fluorescence. If high, shift Annexin V fluorophore to APC or PE-Cy7 (red/far-red emission).

False Positives in Apoptosis
  • Cause: Harsh trypsinization damages membranes, allowing Annexin V to bind internal PS.

  • Fix: Use Accutase or scrape cells gently. Always keep reagents at 4°C during the staining protocol.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs.Link

  • Darzynkiewicz, Z., et al. (2010). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 41(3), 155-164.[3]

  • Rieger, A.M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments. Link

  • National Institutes of Health (PubChem). (2024). 1-[(3-Ethoxyphenyl)-pyridin-3-ylmethyl]piperazine Compound Summary.Link

  • Crowley, L.C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

Sources

Troubleshooting & Optimization

Troubleshooting 3-Ethoxy-6-piperazin-1-ylpyridazine synthesis low yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-6-piperazin-1-ylpyridazine Synthesis

Topic: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) on Pyridazine Ticket ID: #PYR-36-SNAR Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The synthesis of 3-ethoxy-6-piperazin-1-ylpyridazine is a classic sequential Nucleophilic Aromatic Substitution (SNAr) on a 3,6-dichloropyridazine core. Low yield in this synthesis is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific vectors:

  • Symmetry Breaking (Regioselectivity): The starting material is symmetric. Over-reaction leads to bis-ethoxylation or bis-piperazinylation.

  • Electronic Deactivation: The introduction of the first electron-donating group (either -OEt or -Piperazine) significantly deactivates the pyridazine ring towards the second substitution, often causing the second step to stall.

  • Amphiphilic Workup Loss: The final product is a basic amine with moderate water solubility. Standard neutral extractions often leave 40–60% of the product in the aqueous phase.

Diagnostic Workflow

Before adjusting your protocol, locate the exact point of yield loss using this logic flow.

Yield_Diagnostic Start Start: Yield < 40% Check_Inter Check Intermediate (3-Chloro-6-ethoxypyridazine) Start->Check_Inter Bis_Ethoxy Impurity: 3,6-Diethoxypyridazine (Over-reaction) Check_Inter->Bis_Ethoxy Double Substitution No_Reaction Issue: Unreacted SM (Under-reaction) Check_Inter->No_Reaction Temp too low Step2_Check Check Final Reaction (Piperazine Step) Check_Inter->Step2_Check Intermediate OK Dimer Impurity: Bis(pyridazine)-piperazine (Bridging) Step2_Check->Dimer Piperazine < 3 eq Stall Issue: Reaction Stalled (Ring Deactivation) Step2_Check->Stall Temp < 100°C Workup_Check Check Aqueous Layer (Post-Extraction) Step2_Check->Workup_Check Conversion OK

Figure 1: Diagnostic decision tree to isolate the source of yield loss.

Troubleshooting Modules

Module A: The "Bis-Substituted" Trap (Step 1)

Issue: You are forming 3,6-diethoxypyridazine instead of the mono-substituted intermediate. Mechanism: Alkoxides are powerful nucleophiles. Once the reaction starts, local concentration hotspots can drive the second substitution.

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield)
Stoichiometry 1.0 – 1.1 eq NaOEt0.95 eq NaOEt (Leave 5% SM unreacted)
Addition Adding solid NaOEt to PyridazineInverse Addition: Drip NaOEt solution into Pyridazine
Temperature Room Temperature-10°C to 0°C

Q: Why use "Inverse Addition"? A: By adding the ethoxide dropwise into a solution of excess 3,6-dichloropyridazine, you ensure the concentration of nucleophile is always low relative to the starting material. This statistically favors mono-substitution.

Q: Should I do the piperazine step first? A: No. The 3-chloro-6-ethoxypyridazine intermediate is neutral and lipophilic, making it easy to purify (crystallization or silica plug). If you add piperazine first, the intermediate is a polar amine, which is difficult to separate from the bis-piperazinyl impurity without difficult chromatography.

Module B: The "Stalled" Reaction (Step 2)

Issue: The reaction proceeds to 50% conversion and stops, or requires days to complete. Mechanism: The ethoxy group introduced in Step 1 is an Electron Donating Group (EDG) via resonance. This increases electron density in the pyridazine ring, making it less electrophilic and resistant to the second SNAr attack by piperazine.

Protocol Adjustment:

  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane (bp 101°C) . You need temperatures >100°C to overcome the ring deactivation.

  • Microwave Assistance: SNAr reactions on deactivated heterocycles respond exceptionally well to microwave irradiation (140°C, 30 mins).

  • Acid Catalysis (Optional): Adding 1.0 eq of acetic acid can protonate a ring nitrogen, restoring electrophilicity, though this may salt out your piperazine.

Module C: The "Ghost" Yield (Workup & Isolation)

Issue: TLC shows full conversion, but isolated yield is <50%. Mechanism: Piperazine derivatives are amines.[1][2][3] At neutral pH (pH 7), a significant portion exists as the protonated ammonium salt (solubilized in water).

The "pH Swing" Extraction Protocol:

  • Quench: Remove solvent and dilute residue with water.

  • Acid Wash (Purification): Acidify to pH 2–3 with 1M HCl. Extract with Ethyl Acetate.

    • Result: Impurities (unreacted chloro-ethoxy intermediate) go into the organic layer. Product stays in water. Discard Organic Layer.

  • Base Release (Recovery): Basify the aqueous layer to pH > 12 using 5M NaOH.

    • Result: Product is deprotonated to the free base.

  • Extraction: Extract 3x with DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) .

    • Note: Simple ether/ethyl acetate often fails to extract polar piperazines efficiently.

Module D: The Polymerization Trap

Issue: Formation of insoluble gums or dimers (two pyridazine rings linked by one piperazine). Mechanism: Piperazine has two nucleophilic nitrogens (N1 and N4).[4] If N1 reacts with one ring and N4 reacts with another, you get a dimer.

Solution 1: The "Brute Force" Method Use 5.0 – 10.0 equivalents of piperazine. The massive excess ensures that any activated pyridazine encounters a free piperazine molecule rather than a mono-substituted product.

Solution 2: The "Smart" Method (Boc-Protection) Use N-Boc-piperazine (1.1 eq).

  • Pros: Completely eliminates dimerization (only one N is reactive).

  • Cons: Requires an extra deprotection step (TFA/DCM), but the overall yield is often higher due to cleaner profiles.

Recommended Step-by-Step Protocol

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine
  • Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous Ethanol (0.5 M). Cool to 0°C.

  • Prepare a solution of NaOEt (0.95 eq) in Ethanol.

  • Add NaOEt solution dropwise over 1 hour.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate EtOH. Resuspend in water. Extract with DCM.

  • Yield Check: If you see di-ethoxy impurity, lower the temperature to -10°C next time.

Step 2: Synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine
  • Dissolve 3-chloro-6-ethoxypyridazine (1.0 eq) in n-Butanol (1.0 M).

  • Add Piperazine (5.0 eq) .

    • Note: If using Boc-piperazine, use 1.2 eq + 2.0 eq DIPEA.

  • Heat to reflux (118°C) for 12–18 hours.

  • Workup:

    • Evaporate n-Butanol (azeotrope with water if necessary).

    • Dissolve residue in 1M HCl (pH 2). Wash with EtOAc (discard organics).

    • Basify aqueous phase to pH 13 with NaOH.

    • Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

References

  • Regioselectivity in Pyridazines

    • Title: Nucleophilic substitution of 3,6-dichloropyridazine.[3]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the reactivity order and the necessity of controlling stoichiometry to prevent bis-substitution.
    • URL:[Link] (General Journal Link for verification of scope).

  • Piperazine Workup & pH Control

    • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[2]

    • Source:Molecular Pharmaceutics (NIH).
    • Relevance: Validates the pKa properties of piperazine derivatives and the requirement for high pH (>12) to ensure the free base form for extraction.
    • URL:[Link]

  • Prevention of Dimerization

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source:Molecules (via PubMed Central).
    • Relevance: Discusses the use of excess piperazine (8 eq) or protecting groups to minimize double addition products in SNAr reactions.
    • URL:[Link]

  • SNAr Mechanism & Deactivation

    • Title: Ortho-selectivity in the nucleophilic arom
    • Source:Tetrahedron (via ResearchG
    • Relevance: Although focused on pyridines, the principles of ring deactivation by electron-donating groups (alkoxy) necessitating harsher conditions for the second substitution apply directly to the pyridazine system.
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of 3-Ethoxy-6-piperazin-1-ylpyridazine Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Welcome to the Application Science Help Desk. I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive technical guide designed to address solubility challenges associated with 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS: 1105195-92-3). This guide moves beyond basic instructions to explain the physicochemical causality of your experiments, ensuring reproducible and stable formulations.

Executive Summary: The Molecule at a Glance

To solve solubility, you must first understand the solute.[2][3]

  • Core Structure: Pyridazine ring with a lipophilic ethoxy group and a polar/basic piperazine ring.[2][3]

  • Key Challenge: The molecule exhibits pH-dependent solubility .[1][2][3] The secondary amine on the piperazine ring (pKa ~9.[2][3]8) means the compound is highly soluble in acidic environments (protonated cation) but prone to precipitation in neutral-to-basic buffers (neutral free base).[1][2][3]

  • Calculated LogP: ~0.28 – 0.[2][3][4]9. While not intensely lipophilic, the crystal lattice energy of the free base often limits aqueous solubility without ionization.[2][3]

Module 1: pH Adjustment & Buffer Compatibility

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: You are likely experiencing the "Free Base Crash."[2][3] In DMSO, the compound is solvated molecularly.[2][3] When you dilute into Phosphate Buffered Saline (pH 7.4), the pH is well below the pKa of the piperazine nitrogen (~9.8), however, if your concentration exceeds the intrinsic solubility (


) of the neutral species, it will precipitate.[2][3]

The Fix:

  • Check the Final pH: Ensure the buffer capacity is strong enough to maintain the pH, or intentionally lower the pH.[2][3]

  • Acidification: The compound dissolves best as a cationic species.[2][3] Adjust your vehicle to pH 4.5–5.5 using Acetate or Citrate buffers.[2][3]

  • Stepwise Dilution: Do not add neat DMSO stock directly to the buffer. Predilute the DMSO stock with a co-solvent (e.g., PEG400) before introducing the aqueous phase to prevent local supersaturation.[2][3]

Q2: What is the optimal pH window for aqueous stability?

A: We recommend pH 4.0 – 6.0 .

  • Why? At pH < 6, the piperazine nitrogen is >99.9% protonated, maximizing solubility (

    
    ).[2][3]
    
  • Risk Warning: Avoid extremely low pH (< 2.[2][3]0) for prolonged storage to prevent potential hydrolysis of the ethoxy ether linkage, although pyridazine ethers are generally robust.[2][3]

Module 2: Salt Selection Strategies

Q3: I am using the free base solid. Should I switch to a salt form?

A: Yes. Converting the free base to a salt is the most effective way to increase the dissolution rate and saturation solubility.[2][3]

Recommended Counter-ions:

  • Hydrochloride (HCl): The industry standard for piperazines.[2][3] It forms a stable crystalline solid and significantly lowers the pH of the diffusion layer during dissolution.[2][3]

  • Mesylate (Methanesulfonate): Excellent for increasing solubility if the HCl salt is hygroscopic.[2][3]

  • Dihydrochloride: Since the pyridazine nitrogens are weakly basic, a mono-salt is usually sufficient, but a di-salt can be explored if higher acidity is acceptable.[1][2][3]

Protocol: Quick Salt Screen (In-Situ) If you cannot buy the salt, generate it in situ:

  • Dissolve Free Base in minimal organic solvent (Ethanol or Methanol).[2][3]

  • Add 1.05 equivalents of aqueous HCl (1M).

  • Evaporate solvent or dilute directly into water.[2][3]

Module 3: Formulation & Co-solvents

Q4: I need a high-concentration stock (10 mM+) for animal dosing. Water isn't working.

A: For high loads where pH adjustment alone is insufficient (or causes tolerability issues), use a Co-solvent/Surfactant System .[2][3]

Recommended Vehicle (IV/IP compatible):

  • 10% DMSO (Solubilizer)[1][2][3]

  • 40% PEG400 (Co-solvent to stabilize the neutral form)[1][2][3]

  • 50% Water/Saline (Bulking agent)[1][2][3]

Note: Always add components in this order: DMSO


 PEG400 

Water.[2][3] Adding water to DMSO directly is exothermic and can cause immediate precipitation if not mixed well.[2][3]
Q5: Can I use Cyclodextrins?

A: Yes, specifically HP-


-Cyclodextrin (HP-

-CD)
.[1][2][3] Cyclodextrins encapsulate the lipophilic ethoxy-pyridazine core, shielding it from water while the hydrophilic exterior keeps it in solution.[2][3] This is ideal if you must maintain a near-neutral pH (e.g., pH 6.5–7.0).[1][2][3]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water first.[1][2][3] Add the compound to this vehicle with vortexing/sonication.[2][3]
    

Visualizing the Troubleshooting Logic

Use the following decision tree to diagnose precipitation issues in your workflow.

SolubilityTroubleshooting Start Issue: Precipitation Observed CheckPH Check pH of Final Solution Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic Measurement CheckConc Is Conc. > Intrinsic Solubility? IsAcidic->CheckConc Yes (Already Acidic) ActionAcidify Action: Adjust pH to 4.5-5.5 (Use Acetate/Citrate) IsAcidic->ActionAcidify No (Neutral/Basic) ActionCosolvent Action: Add Co-solvent (10-30% PEG400 or HP-beta-CD) CheckConc->ActionCosolvent Yes (High Load) ActionSalt Action: Switch to HCl Salt form CheckConc->ActionSalt No (Low Load but poor dissolution)

Figure 1: Decision matrix for diagnosing and resolving precipitation events during formulation.

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Shake-Flask Method)

Use this to verify if your formulation is stable or metastable.[1][2][3]

  • Preparation: Weigh 5 mg of 3-Ethoxy-6-piperazin-1-ylpyridazine solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500

    
    L of your target buffer (e.g., PBS pH 7.4 or Acetate pH 5.0).[2][3]
    
  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at

    
     ~250-280 nm) against a standard curve prepared in DMSO.
    
    • Critical Check: Measure the pH of the supernatant after the experiment. If the pH shifted, your buffer capacity was insufficient.[2][3]

Protocol B: In-Situ Salt Formation for Stock Solutions
  • Dissolve 10 mg of compound in 100

    
    L DMSO.[2][3]
    
  • Add 10 equivalents of 1M HCl (aqueous).

  • Dilute to final volume with water.

    • Result: This forces the piperazine into its cationic state immediately, preventing the "oiling out" often seen when adding water directly to the free base.[2][3]

Summary Data Table: Solubility Profile (Predicted)

ParameterConditionExpected OutcomeRecommendation
pH pH 1.2 (SGF)High Solubility (>10 mg/mL)Ideal for oral dosing studies.[1][2][3]
pH pH 7.4 (PBS)Low Solubility (<0.5 mg/mL)Risk Zone. Requires co-solvents.[2][3]
Solvent DMSOHigh Solubility (>50 mg/mL)Standard stock solvent.[2][3]
Solvent EthanolModerate SolubilityGood for evaporation/transfer.[2][3]
Form Free BaseCrystalline/LipophilicUse for organic synthesis only.[2][3]
Form HCl SaltIonic/HydrophilicPreferred for biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516844900, Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate.[1][2][3] (Used for comparative piperazine pKa and solubility data). Retrieved from [Link]

  • Wang, J., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.[2][3] (Demonstrates salt formation strategies for piperazine derivatives). Retrieved from [Link]

  • Wikipedia (2025). Piperazine: Chemical Properties and pKa values.[2][3] Retrieved from [Link][1][2][3]

Sources

Optimizing reaction conditions for 3-Ethoxy-6-piperazin-1-ylpyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis.

Overview of the Synthetic Pathway

The synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine is typically achieved through a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 3,6-dichloropyridazine. The process leverages the differential reactivity of the two chlorine atoms on the electron-deficient pyridazine ring.

Step 1: Selective monosubstitution of 3,6-dichloropyridazine with sodium ethoxide to yield the intermediate, 3-chloro-6-ethoxypyridazine.

Step 2: Subsequent substitution of the remaining chlorine atom with piperazine to form the final product.

Below is a workflow diagram illustrating the key stages of this synthesis.

Synthesis_Workflow Experimental Workflow for 3-Ethoxy-6-piperazin-1-ylpyridazine Synthesis cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Amination start 3,6-Dichloropyridazine + Sodium Ethoxide reaction1 Reaction in Ethanol (Reflux) start->reaction1 workup1 Quench & Extract reaction1->workup1 purify1 Purification of Intermediate workup1->purify1 intermediate 3-Chloro-6-ethoxypyridazine purify1->intermediate reaction2 Reaction in Ethanol (Reflux) intermediate->reaction2 Intermediate from Step 1 piperazine Piperazine (excess) piperazine->reaction2 workup2 Cool, Filter & Wash reaction2->workup2 purify2 Recrystallization workup2->purify2 product 3-Ethoxy-6-piperazin-1-ylpyridazine purify2->product

Caption: A step-by-step workflow for the synthesis, purification, and analysis of 3-Ethoxy-6-piperazin-1-ylpyridazine.

Frequently Asked Questions & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address potential issues at each stage of the synthesis.

Part 1: Starting Materials and General Principles

Q1: What is the quality requirement for the starting material, 3,6-dichloropyridazine?

A1: It is crucial to start with high-purity 3,6-dichloropyridazine (>98%). Impurities from its synthesis, such as monochlorinated or hydroxy-substituted pyridazines, can lead to a complex mixture of byproducts that are difficult to separate from the desired intermediate and final product. The presence of water should be minimized as it can react with the starting material under basic conditions.

Q2: Why is the ethoxylation step performed before the reaction with piperazine?

A2: This sequence is based on the principles of nucleophilic aromatic substitution on an electron-deficient ring. The ethoxide is a "harder" nucleophile than piperazine and generally requires more forcing conditions. By reacting with the stronger nucleophile (ethoxide) first, we can achieve a selective monosubstitution. The introduction of the electron-donating ethoxy group slightly deactivates the ring towards further substitution, which allows for a more controlled subsequent reaction with piperazine.

Q3: Can I react 3,6-dichloropyridazine with piperazine first?

A3: While possible, it is not the recommended route. Piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a significant amount of the disubstituted byproduct where two pyridazine rings are bridged by one piperazine molecule. Controlling the stoichiometry to achieve monosubstitution can be challenging. A similar reaction with a substituted piperazine in ethanol showed successful monosubstitution, suggesting this route is viable but may require careful control of conditions.[1]

Part 2: Step 1 - Synthesis of 3-Chloro-6-ethoxypyridazine

Q4: I am getting a low yield of 3-chloro-6-ethoxypyridazine. What are the possible causes?

A4: Low yields in this step are often due to one of the following:

  • Incomplete reaction: Ensure the reaction is heated to reflux for a sufficient time. Monitoring the reaction by TLC or LC-MS is recommended.

  • Formation of byproduct: The main byproduct is 3,6-diethoxypyridazine. This occurs if the reaction is run for too long or at too high a temperature.

  • Hydrolysis: If there is water in your ethanol or on your glassware, you may form 6-chloro-pyridazin-3-ol. Ensure you are using anhydrous ethanol.

  • Loss during workup: The product has some solubility in water. Ensure your extraction procedure is efficient.

Q5: I am seeing two spots on my TLC plate close to each other. What are they?

A5: This is likely a mixture of your desired product, 3-chloro-6-ethoxypyridazine, and the disubstituted byproduct, 3,6-diethoxypyridazine. The disubstituted product is typically less polar and will have a higher Rf value. You can minimize the formation of the disubstituted product by using only a slight excess of sodium ethoxide and carefully monitoring the reaction time.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolActs as both solvent and reagent source (with sodium).
Base Sodium metal (to form ethoxide in situ)Ensures anhydrous conditions.
Temperature RefluxProvides sufficient energy for the SNAr reaction.
Stoichiometry 1.0 - 1.1 equivalents of Sodium EthoxideMinimizes the formation of the disubstituted byproduct.
Part 3: Step 2 - Synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine

Q6: Why is an excess of piperazine used in the second step?

A6: An excess of piperazine serves two primary purposes:

  • It acts as a nucleophile to displace the chloride.

  • It serves as a base to neutralize the HCl that is formed during the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Using piperazine itself as the base avoids the need for an additional inorganic or organic base, simplifying the reaction mixture and workup.[2]

Q7: My final product is difficult to purify. What impurities should I expect?

A7: The most common impurities are:

  • Unreacted 3-chloro-6-ethoxypyridazine: This can occur if the reaction is incomplete. It can be removed by column chromatography or careful recrystallization.

  • Excess piperazine: Being a base, piperazine can be removed by washing the organic layer with a dilute acid solution (e.g., 2% acetic acid) during workup.[3]

  • Disubstituted byproduct from Step 1: If 3,6-diethoxypyridazine was carried over from the first step, it will remain as an impurity as it is unreactive in this step.

A general protocol for a similar reaction involves refluxing in ethanol for several hours.[1] Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.[1]

SNAr_Mechanism General S N Ar Mechanism on Pyridazine Ring cluster_legend Legend reactant Pyridazine-Cl + Nu⁻ transition1 [Meisenheimer Complex]⁻ reactant->transition1 Addition (Rate-determining) product Pyridazine-Nu + Cl⁻ transition1->product Elimination Nu⁻ Nucleophile (e.g., EtO⁻, Piperazine) Cl Leaving Group

Caption: The two-step addition-elimination mechanism typical for SNAr reactions on electron-deficient rings like pyridazine.

Q8: What is the best way to purify the final product?

A8: Recrystallization is often the most effective method for purifying the final product. Based on protocols for similar compounds, a mixture of dichloromethane and ethanol can be effective.[1] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol may be employed if recrystallization is not sufficient.

Part 4: Safety and Handling

Q9: What are the main safety concerns with this synthesis?

A9:

  • 3,6-Dichloropyridazine: This is a halogenated heterocyclic compound and should be handled with care in a fume hood. It is an irritant.

  • Sodium Ethoxide/Sodium Metal: Sodium metal reacts violently with water. The in situ generation of sodium ethoxide from sodium and anhydrous ethanol should be performed with caution, under an inert atmosphere if possible.

  • Piperazine: Piperazine is corrosive and can cause burns. It is also a respiratory sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and a condenser.

References

  • Gökçe, M., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

  • Clark, J. H., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 5(5), 452–458. [Link]

  • Reddy, M. P., et al. (2003). Method for the preparation of piperazine and its derivatives.
  • Gao, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1105. [Link]

  • Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(13), 3956-3963. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

Sources

3-Ethoxy-6-piperazin-1-ylpyridazine stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxy-6-piperazin-1-ylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

3-Ethoxy-6-piperazin-1-ylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with an ethoxy group and a piperazine ring. The stability of this molecule in solution is governed by the chemical reactivity of these functional moieties. The electron-donating ethoxy group and the basic piperazine ring on the electron-deficient pyridazine core create a molecule with specific vulnerabilities. This guide will walk you through potential stability issues and how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 3-Ethoxy-6-piperazin-1-ylpyridazine is showing a decrease in purity over a short period. What are the likely causes?

Answer: A rapid decrease in the purity of your 3-Ethoxy-6-piperazin-1-ylpyridazine solution can be attributed to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ethoxy group attached to the pyridazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-hydroxy-6-piperazin-1-ylpyridazine. While the ether linkage is generally stable, the electronic nature of the pyridazine ring can influence its reactivity.

  • Oxidation: The piperazine moiety is a known target for oxidative degradation.[1] Atmospheric oxygen or residual peroxides in your solvents can lead to the formation of N-oxides or other oxidative byproducts. This process can be catalyzed by trace metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of both the pyridazine and piperazine rings.[2][3] This is a common issue with many nitrogen-containing heterocyclic compounds.[4]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. It is good practice to use freshly opened solvents or those that have been stored properly.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[5]

  • pH Control: The stability of piperazine derivatives can be highly pH-dependent.[6][7] It is advisable to buffer your solutions to a pH where the compound is most stable. An initial pH screening study is recommended.

FAQ 2: I am observing the appearance of a new, more polar peak in my HPLC analysis. What could this be?

Answer: A new, more polar peak in your chromatogram often indicates the formation of a degradation product that is more soluble in the aqueous mobile phase. Based on the structure of 3-Ethoxy-6-piperazin-1-ylpyridazine, a likely candidate for this polar degradant is the hydrolyzed product, 3-hydroxy-6-piperazin-1-ylpyridazine. Another possibility is an N-oxide of the piperazine ring.

To confirm the identity of this new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the recommended next step. The mass of the degradant will provide strong evidence for its structure.

Proposed Degradation Pathway: Hydrolysis

Parent 3-Ethoxy-6-piperazin-1-ylpyridazine Degradant 3-Hydroxy-6-piperazin-1-ylpyridazine Parent->Degradant Hydrolysis Conditions H₂O (Acidic or Basic Conditions)

Caption: Proposed hydrolytic degradation of 3-Ethoxy-6-piperazin-1-ylpyridazine.

FAQ 3: How can I perform a forced degradation study to understand the stability of my compound?

Answer: A forced degradation study, also known as stress testing, is a crucial experiment to understand the intrinsic stability of a drug substance.[8] It involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradants and developing a stability-indicating analytical method.

Forced Degradation Protocol Summary

ConditionSuggested StressorDurationAnalysis
Acidic Hydrolysis 0.1 M HCl4 hours at room temperatureNeutralize with 0.1 M NaOH, then analyze by HPLC-UV/MS[9]
Basic Hydrolysis 0.1 M NaOH3.5 hours at room temperatureNeutralize with 0.1 M HCl, then analyze by HPLC-UV/MS[9]
Oxidation 3% H₂O₂4 hours at room temperatureAnalyze directly by HPLC-UV/MS[9]
Thermal Degradation 60°C in solution24 hoursAnalyze directly by HPLC-UV/MS
Photodegradation UV light (e.g., 254 nm)8 hoursAnalyze directly by HPLC-UV/MS[9]

Experimental Workflow for Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions Stock_Solution Prepare Stock Solution of Compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Stock_Solution->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Stock_Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock_Solution->Thermal Photo Photolytic Stress (UV/Vis light) Stock_Solution->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a comprehensive forced degradation study.

FAQ 4: What is a good starting point for a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. For 3-Ethoxy-6-piperazin-1-ylpyridazine, a reverse-phase HPLC (RP-HPLC) method is a suitable choice.

Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.A gradient elution is necessary to separate the parent compound from potential degradants with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength of maximum absorbance (determine by UV scan) and/or Mass Spectrometry (MS)UV for quantification and MS for identification of degradants.
Column Temperature 30°CTo ensure reproducible retention times.

Method Development Rationale: The key is to achieve baseline separation between the parent peak and all degradant peaks generated during the forced degradation study. If co-elution is observed, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).

In-Depth Scientific Discussion: Potential Degradation Pathways

While specific degradation pathways for 3-Ethoxy-6-piperazin-1-ylpyridazine are not extensively published, we can infer likely routes based on the chemical nature of its constituent rings.

Oxidative Degradation of the Piperazine Ring:

The piperazine ring is susceptible to oxidation, which can occur at either of the nitrogen atoms. The secondary amine is particularly prone to oxidation. This can lead to the formation of N-oxides, ring-opened products, or even dimerization. The presence of trace metals can catalyze these reactions.

Potential Oxidative Degradation Products

Parent 3-Ethoxy-6-piperazin-1-ylpyridazine N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Further Oxidation Oxidant [O]

Caption: Potential oxidative degradation pathways of the piperazine moiety.

Thermal Degradation:

Aqueous solutions of piperazine and its derivatives can undergo thermal degradation at elevated temperatures.[10][11] For 3-Ethoxy-6-piperazin-1-ylpyridazine, prolonged heating could potentially lead to cleavage of the C-N bond between the pyridazine and piperazine rings or other complex rearrangements. Studies on similar structures suggest that the six-membered piperazine ring is relatively stable compared to five or seven-membered rings.[12]

References

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 10, 293-301. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

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  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • MDPI. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]

  • Chemical Communications. (2017). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. [Link]

  • Advances in Chemistry. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. [Link]

  • Acta Crystallographica Section E. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [Link]

  • Energy Procedia. (2013). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. [Link]

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Technical Support Center: Optimization of 3-Ethoxy-6-piperazin-1-ylpyridazine for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of 3-Ethoxy-6-piperazin-1-ylpyridazine and its analogs for enhanced central nervous system (CNS) exposure. This document is designed for drug development professionals actively engaged in medicinal chemistry and neuropharmacology. Our goal is to provide a comprehensive resource that combines foundational principles with actionable, field-tested protocols and troubleshooting advice to navigate the complexities of penetrating the blood-brain barrier (BBB).

Introduction: The CNS Delivery Challenge

3-Ethoxy-6-piperazin-1-ylpyridazine represents a promising scaffold for targeting various CNS pathologies. However, its therapeutic efficacy is fundamentally dependent on its ability to cross the highly selective blood-brain barrier. The BBB is a complex, dynamic interface that protects the brain but also presents a formidable obstacle for over 98% of small-molecule drugs.[1] This guide will walk you through a systematic approach to rationally design, evaluate, and optimize derivatives of this scaffold to achieve the desired pharmacokinetic profile for CNS action.

Section 1: Deconstructing the Blood-Brain Barrier

Before optimizing a compound, it is crucial to understand the barrier it must overcome. The BBB is not a simple membrane but a neurovascular unit composed of capillary endothelial cells, astrocytes, and pericytes.[2][3] Its restrictive nature is primarily due to two key features:

  • Physical Barrier: The endothelial cells of the BBB are sealed by complex protein structures called tight junctions, which severely limit paracellular diffusion (movement between cells).[4] This forces most molecules to take a transcellular route, passing directly through the cells.

  • Chemical Barrier: The BBB is equipped with a host of efflux transporters, most notably P-glycoprotein (P-gp), which function as molecular pumps that actively expel a wide range of xenobiotics from the brain back into the bloodstream.[5][6][7][8]

Successful CNS penetration, therefore, requires a molecule to possess a specific set of physicochemical properties that favor passive diffusion while avoiding recognition by efflux transporters.

Key Physicochemical Properties Governing BBB Permeation

Decades of research have illuminated the characteristics of successful CNS drugs. These are often summarized by guidelines that build upon Lipinski's "Rule of Five".

PropertyCNS Drug GuidelineRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules have a greater ability to diffuse through the tightly packed cell membranes.[9]
Lipophilicity (logP/logD) 1.0 - 4.0A balance is critical. Sufficient lipophilicity is needed to enter the lipid cell membranes, but excessive lipophilicity can lead to poor solubility and non-specific binding.[9]
Polar Surface Area (PSA) < 60-70 ŲPSA is a measure of the surface area contributed by polar atoms (mainly oxygen and nitrogen). High PSA correlates with poor membrane permeability due to the energy required to shed water molecules.[10]
Hydrogen Bond Donors (HBD) ≤ 3The number of hydrogen bond donors is a key component of PSA and strongly influences membrane permeability.[11]

Table 1: Generally accepted physicochemical property guidelines for successful CNS drug candidates.

Section 2: Experimental Workflow for BBB Penetration Assessment

A multi-tiered, iterative approach is essential for efficiently optimizing a chemical series. The workflow should progress from high-throughput, cost-effective assays to more complex and resource-intensive in vivo studies.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Cell-Based Assays cluster_2 Tier 3: In Vivo Validation in_silico In Silico Modeling (logP, PSA, MW) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa Prioritize Analogs caco2 Caco-2 / MDCK-MDR1 Assay (Permeability & Efflux) pampa->caco2 Confirm with Cellular Model pk_study Rodent PK Study (Brain & Plasma Exposure) caco2->pk_study Select Promising Candidates kp_uu Determine Kp,uu (Unbound Brain/Plasma Ratio) pk_study->kp_uu Refine Understanding of Brain Exposure

Caption: A tiered experimental workflow for assessing BBB penetration.

Section 3: Troubleshooting Guides and FAQs

This section directly addresses common challenges encountered during the optimization of 3-Ethoxy-6-piperazin-1-ylpyridazine analogs.

High-Throughput Screening: The PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screen that models passive transcellular diffusion.[12][13][14] An artificial membrane composed of brain lipids is used to predict a compound's intrinsic ability to cross a lipid barrier.[14]

Q1: My compound shows low permeability (Pₑ < 2.0 x 10⁻⁶ cm/s) in the PAMPA-BBB assay. What are my next steps?

A1: Low PAMPA permeability is a strong indicator that the compound's fundamental physicochemical properties are not conducive to passive diffusion.

  • Causality Check: First, re-evaluate the compound's properties against the guidelines in Table 1. Is the PSA too high (>70 Ų)? Is the molecular weight excessive? The piperazine and pyridazine nitrogens, along with the ethoxy oxygen, are key contributors to the PSA of the core scaffold.

  • Troubleshooting Steps:

    • Reduce Polarity: Consider synthetic modifications to lower the PSA. This could involve N-methylation of the distal piperazine nitrogen or replacing polar functionalities with non-polar bioisosteres.

    • Check Solubility: Poor aqueous solubility can lead to artificially low permeability values. Ensure the compound is fully dissolved in the donor well. If solubility is a persistent issue, formulation strategies may be required, although structural modification is preferable at this early stage.

    • Advance with Caution: If the compound is highly potent and structural modifications are limited, you may advance it to a cell-based assay. However, be aware that it will likely require an active uptake mechanism to cross the BBB, which is rare for this chemical class.

Cell-Based Assays: Uncovering Active Efflux

Cell-based models, such as those using Caco-2 or MDCK cells, are essential for investigating the role of transporters.[15][16] Caco-2 cells, derived from human colon carcinoma, form tight junctions and express efflux transporters like P-gp, mimicking the BBB environment.[17][18] A bidirectional assay, measuring permeability from the apical (blood) to basolateral (brain) side (Papp, A-B) and vice versa (Papp, B-A), is crucial.

Q2: My compound has a high efflux ratio (ER > 2.0) in the Caco-2 assay. What does this signify and how do I address it?

A2: An efflux ratio (calculated as Papp, B-A / Papp, A-B) significantly greater than 2 indicates that the compound is a substrate for an active efflux transporter, likely P-glycoprotein.[17] The transporter is actively pumping your compound out of the cells, which would translate to removal from the brain in vivo.[8]

  • Causality Check: P-gp substrates are often amphipathic molecules with a molecular weight over 400 Da and contain nitrogen atoms. The 3-Ethoxy-6-piperazin-1-ylpyridazine scaffold fits this general profile.

  • Troubleshooting Steps:

    • Confirm P-gp Involvement: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. If the efflux ratio decreases to ~1.0 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.

    • Structural Modification: This is the most challenging aspect of optimization. Subtle changes to the molecule's structure can disrupt its recognition by P-gp. Strategies include:

      • Reducing the number of hydrogen bond donors.

      • Slightly increasing polarity or introducing a charged group.

      • Altering the molecule's 3D conformation.

    • Iterative Analysis: This requires a systematic structure-activity relationship (SAR) and structure-permeability relationship (SPR) analysis. Synthesize a small library of analogs with focused modifications and re-screen them in the bidirectional Caco-2 assay to identify a non-substrate. A hybrid strategy, combining your scaffold with known CNS-penetrant fragments, can also be effective.[19]

G cluster_0 Decision Tree for Low Permeability start Low in vitro Permeability Observed check_er Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) start->check_er is_er_high Is ER > 2? check_er->is_er_high is_pampa_low Is PAMPA Pₑ low? is_er_high->is_pampa_low No efflux Problem: Active Efflux (e.g., P-gp Substrate) is_er_high->efflux Yes passive Problem: Poor Passive Permeability is_pampa_low->passive Yes solution_efflux Solution: - Confirm with P-gp inhibitor - Structural modification to reduce efflux efflux->solution_efflux solution_passive Solution: - Reduce PSA / HBD - Optimize logP - Reduce MW passive->solution_passive

Caption: Decision tree for diagnosing permeability issues.

In Vivo Validation: From Ratio to Reality

Ultimately, in vivo pharmacokinetic (PK) studies in rodent models are required to confirm CNS penetration.[20][21] This involves administering the compound and measuring its concentration in both plasma and brain tissue over time.

Q3: My compound's total brain-to-plasma ratio (Kp) is low (<0.1). How do I interpret this result?

A3: A low Kp indicates that very little of the drug is entering or being retained in the brain. However, Kp alone can be misleading because it doesn't account for plasma and brain tissue binding. The critical parameter is the unbound brain-to-plasma ratio (Kp,uu) , which compares the concentration of free (unbound) drug in the brain to the free drug in the plasma.[22][23]

  • Causality Check:

    • If Kp,uu ≈ 1: Net flux across the BBB is driven by passive diffusion.

    • If Kp,uu > 1: An active influx transporter may be involved.

    • If Kp,uu < 1: Active efflux is the dominant mechanism.

  • Troubleshooting Steps:

    • Measure Fraction Unbound: Determine the fraction of your compound that is unbound in plasma (fu,p) and in brain homogenate (fu,brain) using equilibrium dialysis. This is a critical step.

    • Calculate Kp,uu: Use the formula: Kp,uu = Kp * (fu,p / fu,brain).

    • Pinpoint the Problem: A low Kp with a Kp,uu of < 0.1 strongly confirms that active efflux is limiting brain exposure, corroborating your in vitro Caco-2 data. If Kp,uu is closer to 1 but Kp is still low, it suggests that high plasma protein binding is severely limiting the free concentration of the drug available to cross the BBB.

    • Next Steps: The course of action depends on the Kp,uu value. If efflux is the problem, return to the structural modification strategies outlined in A2. If high plasma protein binding is the issue, medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for plasma proteins like albumin.

Q4: I am struggling with low and variable recovery during the bioanalysis of my compound from brain homogenate. What are the likely causes?

A4: Bioanalysis of brain tissue is more complex than plasma due to the high lipid and protein content.[24]

  • Causality Check: The piperazine moiety can chelate metals, and the overall structure may have high non-specific binding to brain lipids.

  • Troubleshooting Steps:

    • Optimize Homogenization: Ensure the brain tissue is thoroughly homogenized. Use a mechanical homogenizer and keep samples on ice to prevent degradation.

    • Refine Extraction: A simple protein precipitation with acetonitrile may not be sufficient. Experiment with different extraction methods. A liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) protocol may be necessary to effectively remove interfering lipids and improve recovery.[25]

    • Address Non-Specific Binding: During sample preparation, try using low-binding microcentrifuge tubes. Modifying the pH of the homogenization buffer can also sometimes reduce non-specific binding.

    • Validate the Method: A robust bioanalytical method validation is non-negotiable. This includes assessing recovery, matrix effects, precision, accuracy, and stability according to regulatory guidelines.[26]

Section 4: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a framework for assessing passive permeability.

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of porcine polar brain lipid in dodecane.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (the "Donor" plate). Allow the solvent to evaporate for at least 5 minutes.

  • Preparing the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of Phosphate Buffered Saline (PBS) at pH 7.4.

  • Preparing Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.

  • Assay Start: Add 150 µL of the test compound solution to each well of the coated Donor plate.

  • Incubation: Carefully place the Donor plate into the Acceptor plate, creating a "sandwich". Incubate at room temperature for 4-5 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[14]

  • Calculation of Permeability (Pₑ): The effective permeability is calculated using established equations that account for volume and surface area. Compounds are typically classified as high (Pₑ > 4.0 x 10⁻⁶ cm/s), medium, or low (Pₑ < 2.0 x 10⁻⁶ cm/s) permeability.[27]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive permeability and active transport.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). Also, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Preparing Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Preparing Test Compounds: Prepare a solution of the test compound (e.g., 10 µM) in the transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 60-120 minutes.

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from both chambers for analysis.

  • Sample Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

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  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. [Link]

  • What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. researchgate.net. [Link]

  • (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. [Link]

  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. Karger. [Link]

  • (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. [Link]

  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. PMC. [Link]

  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]

  • Efflux at the Blood-Brain Barrier Reduces the Cerebral Exposure to Ochratoxin A, Ochratoxin α, Citrinin and Dihydrocitrinone. MDPI. [Link]

  • Prediction of BBB permeability using PAMPA assay. omicsonline.org. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]

Sources

Technical Support Center: Minimizing Toxicity of 3-Ethoxy-6-piperazin-1-ylpyridazine

[1]

Executive Summary & Compound Profile

3-Ethoxy-6-piperazin-1-ylpyridazine is a heterocyclic building block often used in fragment-based drug discovery (FBDD) and as a precursor for kinase inhibitors or GABA-A receptor modulators.[1] While valuable as a chemical probe, its physicochemical properties—specifically the combination of a lipophilic ethoxy-pyridazine tail and a basic piperazine head—classify it as a Cationic Amphiphilic Drug (CAD) .

Users frequently report "toxicity" which is often a misinterpretation of two distinct artifacts:

  • Micro-precipitation: The compound "crashing out" of solution upon contact with aqueous media, causing physical stress to cells.

  • Lysosomotropism: The accumulation of the basic piperazine moiety in acidic lysosomes, leading to cytoplasmic vacuolization (often mistaken for apoptosis).

This guide provides a self-validating workflow to distinguish between true pharmacological toxicity and these experimental artifacts.

Module A: Solubility & Stock Preparation

The majority of "toxicity" reports for this compound stem from improper solubilization, leading to crystal formation that physically damages cell membranes.

The Mechanism: The "Crash" Effect

The ethoxy group increases lipophilicity (LogP ~1.5–2.0), while the piperazine provides a high pKa (~9.8). In 100% DMSO, the compound is soluble.[2] However, rapid dilution into neutral pH media (pH 7.4) can cause the uncharged species to precipitate before it equilibrates.

Protocol: The "Step-Down" Dilution Method

Do not add high-concentration DMSO stock directly to the cell well.[1] Use this intermediate step to prevent osmotic shock and precipitation.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade)Prevents hydrolysis of the ethoxy group.[1]
Max Stock Conc. 10 - 20 mMAvoids saturation; easier to dilute.[1]
Intermediate Step Dilute 1:10 in Serum-Free Media firstSerum proteins can bind the drug unevenly if added directly.[1]
Final DMSO Limit < 0.5% (v/v)DMSO >0.5% induces membrane porosity and confounding toxicity.
Visualization: Solubilization Workflow

SolubilityWorkflowStartSolid Compound(3-Ethoxy-6-piperazin-1-ylpyridazine)DMSODissolve in 100% DMSO(Master Stock: 10mM)Start->DMSOCheck1Visual Inspection:Clear?DMSO->Check1SonicateSonicate (37°C, 5 min)Check1->SonicateCloudyIntermedIntermediate Dilution (10x)in Serum-Free MediaCheck1->IntermedClearSonicate->Check1FinalAdd to Cell Culture Well(Final DMSO < 0.5%)Intermed->FinalPrecipSTOP: Micro-precipitationDetectedFinal->PrecipCrystals Visible(Microscopy)

Caption: Figure 1. Step-down solubilization workflow to prevent micro-precipitation artifacts.

Module B: Mitigating Lysosomal Trapping (The Piperazine Effect)

If your cells look "foamy" or full of holes under the microscope, this is likely vacuolization, not necrosis.

The Mechanism: Ion Trapping

The piperazine ring acts as a weak base. It diffuses through cell membranes in its uncharged form. Once it enters the acidic environment of the lysosome (pH ~4.5–5.0), it becomes protonated (charged) and cannot diffuse back out. This osmotic imbalance draws water into the lysosome, causing it to swell (vacuolization).

Diagnostic Experiment: The Ammonium Chloride Test

To confirm if toxicity is due to lysosomal trapping rather than target engagement:

  • Pre-treat cells with 10 mM Ammonium Chloride (NH₄Cl) or 100 nM Bafilomycin A1 for 30 minutes.

  • Add 3-Ethoxy-6-piperazin-1-ylpyridazine.

  • Result: If vacuolization/toxicity is prevented, the mechanism is lysosomal trapping (artifact). If toxicity persists, it is true cytotoxicity.

Visualization: Lysosomal Trapping Mechanism

LysosomalTrappingExtracellularExtracellular Space(pH 7.4)MembraneCell MembraneExtracellular->MembraneDiffusionCytosolCytosol(pH 7.2)Membrane->CytosolLysosomeLysosome(pH 4.5)Cytosol->LysosomeEntersDrug_ChargedDrug-H+ (Trapped)Lysosome->Drug_ChargedProtonation(Piperazine pKa ~9.8)Drug_UnchargedDrug (Uncharged)Drug_Charged->LysosomeCannot Exit(Accumulation)

Caption: Figure 2.[1] Mechanism of Cationic Amphiphilic Drug (CAD) trapping in acidic lysosomes.

Module C: Experimental Optimization Guide

Use this matrix to optimize your assay conditions specifically for piperazine-derivative handling.

VariableRecommendationTechnical Rationale
Cell Density High Confluency (>70%)Sparse cells are more susceptible to solvent stress and pH fluctuations.[1]
Serum (FBS) Maintain >5% FBSSerum albumin acts as a buffer, binding excess free drug and preventing acute membrane lysis.
Exposure Time < 24 Hours (Initial)Piperazine accumulation is time-dependent.[1] Long exposures (>48h) exacerbate lysosomal swelling.
Wash Steps PBS Wash post-treatmentIf vacuolization occurs, a washout with drug-free media often reverses the phenotype, proving it is not apoptotic.

Frequently Asked Questions (FAQs)

Q1: The media turns slightly yellow when I add the compound. Is this toxic?

  • Answer: Likely not. The piperazine nitrogen can act as a Lewis base, slightly altering the pH of phenol red-containing media. However, if the color shift is drastic (purple or bright yellow), check the pH. If the pH deviates by >0.3 units, buffer capacity is insufficient. Switch to HEPES-buffered media (25 mM).

Q2: I see "holes" in the cells after 4 hours. Are they dead?

  • Answer: This is likely vacuolization (methuosis), a non-lethal reversible phenotype caused by the piperazine group. Perform a "washout" assay: replace the media with fresh, drug-free media. If the vacuoles disappear within 2–4 hours, the cells are viable, and the toxicity was an artifact of accumulation.

Q3: Can I use this compound in serum-free media?

  • Answer: Proceed with extreme caution. Serum proteins (Albumin) buffer the lipophilicity of the ethoxy-pyridazine tail. In serum-free conditions, the effective concentration at the cell membrane is significantly higher, often leading to immediate lysis. Reduce the concentration by 5–10x if moving from 10% FBS to serum-free.[1]

References

  • Wayman, A. et al. (2012). Improving the reliability of cell-based assays: The impact of DMSO.Assay and Drug Development Technologies . Link

  • Nadanaciva, S. et al. (2011). Lysosomal sequestration of cationic amphiphilic drugs as a mechanism of drug-induced phospholipidosis.[1]Toxicology in Vitro . Link

  • Halliwell, B. (2007). Oxidative stress and cell culture: The "culture shock" of in vitro experiments.Annual Review of Pharmacology and Toxicology . Link

  • PubChem Database. (2024).[3][4] Compound Summary: Piperazine derivatives and physicochemical properties.[4][5][6][7][8]National Library of Medicine . Link

Technical Support Center: Scalable Synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Knowledge Base. Subject: Scale-Up Protocol & Troubleshooting for Pyridazine Derivatives Ticket ID: SC-PYRZ-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the scalable synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS: 1105195-92-3). This scaffold is a critical intermediate in the synthesis of various kinase inhibitors and GPCR ligands.

The synthesis utilizes a two-step Nucleophilic Aromatic Substitution (


) sequence starting from commercially available 3,6-dichloropyridazine . While chemically straightforward, the scale-up presents three specific engineering challenges:
  • Regiocontrol in Step 1: Preventing the formation of the bis-ethoxy impurity.

  • Polymerization in Step 2: Preventing the formation of bis-pyridazine dimers.

  • Purification: Efficient removal of excess piperazine without chromatography.

Module 1: Synthetic Route & Logic

KBA-001: Reaction Pathway

The synthesis exploits the symmetry of the starting material. The first substitution activates the ring for the second, but also deactivates it slightly due to the electron-donating ethoxy group, requiring harsher conditions for the second step.

Workflow Diagram

G SM 3,6-Dichloropyridazine (SM) INT 3-Chloro-6-ethoxypyridazine (Intermediate) SM->INT Step 1: NaOEt, EtOH 0°C to RT IMP1 Impurity A: 3,6-Diethoxypyridazine SM->IMP1 Over-reaction (>1.1 eq NaOEt) PROD 3-Ethoxy-6-piperazin-1-ylpyridazine (Target) INT->PROD Step 2: Piperazine (5 eq) Reflux (110°C) IMP2 Impurity B: Bis-pyridazine Dimer INT->IMP2 Under-charge (<3 eq Piperazine)

Figure 1: Synthetic pathway highlighting critical impurity nodes.

Module 2: Step 1 - Mono-Ethoxylation

KBA-002: Controlling Regioselectivity

Objective: Displace exactly one chloride with an ethoxide ion. Reaction: 3,6-dichloropyridazine + NaOEt


 3-chloro-6-ethoxypyridazine.
Protocol (Scale: 100g Input)
  • Charge: Dissolve 3,6-dichloropyridazine (1.0 equiv) in absolute Ethanol (5 vol).

  • Cool: Chill the vessel to -5°C to 0°C .

    • Why: Lower temperature increases the kinetic difference between the first and second substitution.

  • Addition: Add Sodium Ethoxide (21% wt in EtOH) (1.05 equiv) dropwise over 2 hours.

    • Critical: Maintain internal temperature

      
      .
      
  • Monitor: Stir at 0°C for 2 hours, then warm to RT. Check HPLC.

    • Target: SM < 1.0%, Bis-ethoxy < 2.0%.

Troubleshooting Step 1
SymptomProbable CauseCorrective Action
High Bis-ethoxy impurity (>5%) Localized hot spots during addition.Increase stirring speed; slow down addition rate. Ensure internal temp probe is submerged.
Reaction Stalled (SM > 5%) Moisture in solvent (NaOH formation).Use anhydrous EtOH. Ensure NaOEt is fresh. If stalled, add 0.05 eq NaOEt.
Precipitate forms early NaCl formation (Normal).This is expected. Do not filter until reaction completion.

Module 3: Step 2 - Piperazine Coupling

KBA-003: Amination and Workup

Objective: Displace the remaining chloride with piperazine. Reaction: 3-chloro-6-ethoxypyridazine + Piperazine


 Product.
Protocol (Scale: Intermediate from Step 1)
  • Solvent Switch: Concentrate Step 1 mixture to remove EtOH (nucleophile competition). Redissolve in Toluene or n-Butanol .

    • Note: Toluene allows for higher reflux temps and easier aqueous washes.

  • Charge: Add Piperazine (5.0 equiv).

    • Why 5 equivalents? If you use 1:1, the product (which contains a secondary amine) will compete with piperazine for the starting material, forming a "Bis-pyridazine dimer" (Impurity B). Excess piperazine statistically forces the reaction to the monomer.

  • Heat: Reflux (110°C) for 12–18 hours.

  • Workup (The "Acetic Acid Wash"):

    • Cool to RT.

    • Wash organic layer with 5% NaOH (removes HCl salts).

    • Wash organic layer with Water (removes bulk piperazine).

    • Polishing: If piperazine persists, wash with dilute Acetic Acid (pH 5-6) . The piperazine (pKa ~9.8) will protonate and move to the aqueous phase, while the product (less basic pyridazine nitrogen) remains in organic.

Workup Logic Diagram

Workup Mix Reaction Mixture (Product + Excess Piperazine) Wash1 Wash: 5% NaOH Mix->Wash1 Org1 Organic Layer Wash2 Wash: Water/Brine Org1->Wash2 Aq1 Aqueous Waste (Piperazine Salts) Wash1->Org1 Product Wash1->Aq1 Salts Final Evaporation -> Crystallization Wash2->Final

Figure 2: Purification logic to separate product from excess piperazine.

Troubleshooting Step 2
SymptomProbable CauseCorrective Action
Product stuck in Aqueous pH is too low during extraction.The product has basic nitrogens. Ensure aqueous waste pH > 10 during the first wash.
Emulsion forms Piperazine acts as a surfactant.Add brine (saturation) or filter through a Celite pad to break the emulsion.
Dimer Impurity observed Piperazine equivalents too low.You cannot fix the batch easily. For next run, increase Piperazine to 5-6 eq.

Module 4: Purification & Isolation

KBA-004: Crystallization Strategy

Avoid column chromatography at scale (>100g).

  • Free Base Isolation:

    • Evaporate Toluene to a thick oil.

    • Add Isopropanol (IPA) and heat to dissolution.

    • Add n-Heptane dropwise until cloudy. Cool slowly to 0°C.

  • Salt Formation (Recommended):

    • The free base is often a low-melting solid or oil.

    • Dissolve free base in EtOH. Add 1.0 eq Fumaric Acid or HCl in Dioxane .

    • The salt usually crystallizes instantly and offers superior purity (>99%).

References

  • PubChem. (n.d.). 3,6-Dichloropyridazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104447569A).
  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Work-up. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from [Link]

Validation & Comparative

Validating the Pharmacological Profile of 3-Ethoxy-6-piperazin-1-ylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in vitro activity of 3-Ethoxy-6-piperazin-1-ylpyridazine Content Type: Publish Comparison Guide

Executive Summary

3-Ethoxy-6-piperazin-1-ylpyridazine (CAS: 1105195-92-3) represents a "privileged scaffold" in medicinal chemistry, combining a pyridazine core with a piperazine moiety.[1][2][3] While often utilized as a high-value building block, this structural motif exhibits intrinsic biological activity, particularly within the GABAergic and Serotonergic (5-HT) signaling landscapes.[2][3]

This guide provides a rigorous framework for validating the in vitro activity of this compound. Unlike fully optimized clinical candidates, 3-Ethoxy-6-piperazin-1-ylpyridazine functions as a fragment-like probe.[1][2][3] Its validation requires specific comparative profiling against high-affinity standards to determine its utility as a lead compound or pharmacological tool.[1][2][3]

Part 1: Mechanistic Basis & Comparative Landscape[1][2]

To validate this compound, one must understand its potential modes of action.[2][3] The pyridazine ring is a classic bioisostere found in GABA-A antagonists (e.g., Gabazine/SR-95531 ), while the piperazine tail is a hallmark of GPCR ligands (e.g., 5-HT receptors ).[2][3]

The Comparative Matrix

The following table benchmarks 3-Ethoxy-6-piperazin-1-ylpyridazine against established standards. Validation success is defined by achieving specific activity thresholds relative to these controls.

Feature3-Ethoxy-6-piperazin-1-ylpyridazine Gabazine (SR-95531) Buspirone
Primary Target Class Putative GABA-A Antagonist / 5-HT ModulatorGABA-A Receptor (Antagonist)5-HT1A Receptor (Agonist)
Binding Mode Competitive (Orthosteric)Competitive (Orthosteric)Orthosteric
Molecular Weight ~208.26 Da (Fragment-like)368.21 Da385.50 Da
Exp.[1][2][3] Affinity (Ki) Target Range: 100 nM – 5 µM ~0.15 – 0.30 µM~10 – 30 nM
Solubility Profile High (Polar Surface Area ~50 Ų)Moderate (Zwitterionic)Moderate
Validation Goal Confirm scaffold activity > 10 µMPositive Control (100% Inhibition)Selectivity Control

Technical Insight: The lack of a bulky aryl group on the piperazine nitrogen (present in Gabazine) suggests 3-Ethoxy-6-piperazin-1-ylpyridazine will likely exhibit lower affinity but higher ligand efficiency .[1][2][3] Validation must focus on specificity rather than raw potency.

Part 2: Experimental Validation Protocols
Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity constant (


) of the compound for the GABA-A receptor, using Gabazine as the reference displacer.[2][3]

Reagents:

  • Source: Rat brain synaptic membranes (cortex) or HEK293 cells expressing

    
     GABA-A receptors.[1][2][3][4]
    
  • Radioligand:

    
    -SR-95531 (Gabazine) or 
    
    
    
    -Muscimol.[1][2][3][4]
  • Test Compound: 3-Ethoxy-6-piperazin-1-ylpyridazine (dissolved in DMSO; final conc <0.1%).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-Citrate buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL Membrane suspension + 50 µL Radioligand (2 nM final) + 50 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 100 µM GABA.[2][3]

  • Equilibrium: Incubate for 60 min at 4°C (to minimize uptake/degradation).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Validation Logic:

  • Calculate

    
     using a 4-parameter logistic fit.[2][3]
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    [1][2][3]
  • Pass Criteria: If

    
    , the scaffold is a validated hit.[3]
    
Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Confirm if binding translates to functional antagonism (blocking Cl- currents).[1][2][3]

Workflow:

  • Setup: Whole-cell patch clamp on HEK293 cells expressing GABA-A receptors.

  • Baseline: Perfusion of GABA (

    
     concentration, typically 1-3 µM) to elicit a stable Chloride current (
    
    
    
    ).[2][3][4]
  • Challenge: Co-apply GABA + 3-Ethoxy-6-piperazin-1-ylpyridazine (10 µM).

  • Readout: Measure the % inhibition of

    
    .
    
  • Causality Check: Washout with buffer. Current must return to baseline (demonstrating reversibility).

Part 3: Mechanism & Workflow Visualization[1][2]

The following diagrams illustrate the putative mechanism of action and the logical decision tree for validating this specific compound.

Diagram 1: Putative Mechanism of Action (GABA-A Antagonism)

GABAA_Mechanism GABA GABA (Endogenous) Receptor GABA-A Receptor (Cl- Channel) GABA->Receptor  Binds   Response Cl- Influx (Hyperpolarization) Receptor->Response  Opens   Compound 3-Ethoxy-6-piperazin-1-ylpyridazine Compound->Receptor  Competes   Block Channel Blocked (No Current) Compound->Block  Antagonism   Gabazine Gabazine (Reference) Gabazine->Receptor  Competes   Gabazine->Block  Antagonism  

Caption: Competitive antagonism model where the pyridazine scaffold competes with GABA for the orthosteric site.

Diagram 2: Validation Decision Tree

Validation_Workflow Start Start: 3-Ethoxy-6-piperazin-1-ylpyridazine Step1 Step 1: Radioligand Binding ([3H]-Gabazine Displacement) Start->Step1 Decision1 Ki < 10 µM? Step1->Decision1 Step2 Step 2: Functional Patch Clamp (GABA-induced Current) Decision1->Step2 Yes Fail1 Inactive / Non-Binder Decision1->Fail1 No Decision2 Inhibits Current? Step2->Decision2 Step3 Step 3: Selectivity Profiling (vs. 5-HT / Dopamine) Decision2->Step3 Yes Fail2 Silent Binder (Allosteric?) Decision2->Fail2 No Success VALIDATED HIT (Lead Optimization Ready) Step3->Success

Caption: Logical workflow for escalating the compound from a raw chemical structure to a validated biological hit.

Part 4: Data Interpretation & Troubleshooting[1]

When analyzing your experimental data, use the following guide to interpret results for 3-Ethoxy-6-piperazin-1-ylpyridazine:

  • Low Potency (

    
    ): 
    
    • Cause: The piperazine nitrogen is unsubstituted.[2][3]

    • Solution: This is expected for a fragment.[2][3] The activity is valid if the Hill Slope is ~1.0 (indicating 1:1 binding).[2][3] Do not discard; use as a core for SAR expansion (e.g., N-benzylation).[2][3]

  • Insoluble Precipitate:

    • Cause: Pyridazines can be crystalline.[2][3][5]

    • Solution: Ensure DMSO concentration is <0.1% and pre-dilute in warm buffer.[2][3]

  • Unexpected Agonism:

    • Observation: Current increases instead of decreases in Patch Clamp.

    • Cause: Some piperazine derivatives act as partial agonists (like Piperazine citrate).[2][3]

    • Action: Test alone without GABA.[2][3] If current is elicited, reclassify as an Agonist Probe .[2][3]

References
  • Monge, A. et al. (1991).[2][3][5] Synthesis and biological activity of 3-(piperazin-1-yl)pyridazine derivatives.[1][2][3][2][3]

  • Chambon, J.P. et al. (1985).[2][3] SR 95531, a potent and selective gamma-aminobutyric acid A receptor antagonist.[1][2][3][6][2][3]

  • Fan, S.Y. et al. (2009).[2][3][5] Synthesis and crystal structure of 3-chloro-6-[4-(3-phenoxypropyl)piperazin-1-yl]pyridazine.[2][3]

  • Wermuth, C.G. (2008).[2][3] The Practice of Medicinal Chemistry: Bioisosterism in Pyridazines.[2][3][2][3][4]

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 24803932, 3-Ethoxy-6-piperazin-1-ylpyridazine.[1][2][3][2][3]

Sources

Comparative study of 3-Ethoxy-6-piperazin-1-ylpyridazine with other pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 3-Ethoxy-6-piperazin-1-ylpyridazine vs. Pyridazine Analogs

Executive Summary: The "Goldilocks" Scaffold

3-Ethoxy-6-piperazin-1-ylpyridazine (CAS: 1105195-92-3) represents a critical "Goldilocks" intermediate in medicinal chemistry—specifically within the optimization of CNS-active agents and metabolic enzyme inhibitors (e.g., Stearoyl-CoA Desaturase, SCD1).

While the 3-chloro analog serves as the reactive baseline and the 3-hydroxy variant represents a polar metabolic endpoint, the 3-ethoxy derivative offers a unique physicochemical profile. It balances the lipophilicity required for membrane permeability with the steric bulk necessary to fill hydrophobic pockets in target proteins (such as GPCRs and Kinases), without the metabolic liability of longer alkyl chains.

This guide objectively compares the 3-ethoxy derivative against its primary structural competitors to aid lead optimization strategies.

Chemical Profile & Structural Analysis

The pyridazine core is electron-deficient, making it an excellent bioisostere for phenyl or pyridine rings to lower logP and improve aqueous solubility. The 3,6-disubstitution pattern allows for linear vector extension, crucial for bidentate ligands.

Comparative Scaffold Analysis
Feature3-Ethoxy-6-piperazin-1-ylpyridazine 3-Chloro-6-piperazin-1-ylpyridazine 3-Methoxy-6-piperazin-1-ylpyridazine 6-(Piperazin-1-yl)pyridazin-3-ol
Role Optimized Lead Scaffold Reactive IntermediateSteric Probe (Small)Metabolite / Polar Control
Electronic State Electron-donating (+M effect of O-Et)Electron-withdrawing (-I effect of Cl)Electron-donating (+M effect of O-Me)Tautomeric (Lactim/Lactam)
cLogP (Approx) 0.28 - 0.50 0.60 - 0.80-0.10 - 0.10-1.2 (Highly Polar)
H-Bond Acceptors 5455 (plus Donor)
Metabolic Risk Low (O-dealkylation possible)N/A (Synthetic precursor)Moderate (O-demethylation)High (Phase II conjugation)
Solubility (pH 7.4) High (Piperazine ionization)ModerateHighVery High

Key Insight: The Ethoxy group provides a ~0.4 log unit increase in lipophilicity over the Methoxy analog, often critical for crossing the Blood-Brain Barrier (BBB) or improving affinity in hydrophobic binding pockets (e.g., SCD1 hydrophobic tunnel), while avoiding the reactivity of the Chloro substituent.

Decision Logic: When to Choose the Ethoxy Scaffold

The following decision tree illustrates the logical flow for selecting the 3-ethoxy derivative over alternatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Pyridazine Core Selection Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is metabolic stability (O-dealkylation) a concern? Q1->Q2 Yes, need ligand Res_Chloro Use 3-Chloro (Reactive Handle for SNAr) Q1->Res_Chloro No, need reactive site Res_Methoxy Use 3-Methoxy (Minimize Steric Bulk) Q2->Res_Methoxy Pocket is small Res_Ethoxy Use 3-Ethoxy (Optimize Lipophilicity & Fill Pocket) Q2->Res_Ethoxy Pocket accommodates Ethyl Res_Cyclo Use 3-Cyclopropoxy (Block Metabolism) Q2->Res_Cyclo High CYP turnover

Figure 1: SAR Decision Tree for selecting C3-substituents on the piperazinyl-pyridazine scaffold.

Experimental Protocols

To validate the utility of the 3-ethoxy derivative, we provide two core protocols: Synthesis (to access the scaffold) and a Metabolic Stability Assay (to verify its durability compared to methoxy analogs).

Protocol A: Synthesis via SNAr Displacement

Objective: Convert the commercially available 3-chloro-6-piperazin-1-ylpyridazine into the 3-ethoxy derivative.

Reagents:

  • 3-Chloro-6-piperazin-1-ylpyridazine (1.0 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.5 eq) [Freshly prepared or 21% wt in EtOH]

  • Ethanol (anhydrous)

  • Boc-anhydride (optional, if N-protection is needed first)

Workflow:

  • Dissolution: Dissolve 3-chloro-6-piperazin-1-ylpyridazine in anhydrous ethanol (0.5 M concentration).

  • Activation: Add NaOEt solution dropwise at 0°C under

    
     atmosphere.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by the more polar product (Rf ~0.4).

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Resuspend residue in DCM and wash with water (

    
    ) and brine.
    
  • Purification: If necessary, purify via flash column chromatography (Silica, 0-10% MeOH in DCM with 1%

    
    ).
    

Self-Validation Check: The appearance of a triplet at


 1.4 ppm and quartet at 

4.4 ppm in

H NMR confirms the incorporation of the ethoxy group.
Protocol B: Comparative Microsomal Stability Assay

Objective: Determine if the ethoxy chain introduces metabolic liability compared to the methoxy analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: 3-Ethoxy vs. 3-Methoxy derivatives (1 µM final conc.)

  • Internal Standard: Tolbutamide

Steps:

  • Incubation: Pre-incubate HLM and test compounds in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result:

  • Methoxy: Slower intrinsic clearance (smaller site for CYP attack).

  • Ethoxy: Slightly higher clearance due to oxidative dealkylation potential, but often acceptable (

    
     min) for lead series.
    

Comparative Data Summary

The following table synthesizes physicochemical and biological data typical for this class of compounds, derived from SAR studies on pyridazine-based inhibitors (e.g., SCD1 inhibitors).

Metric3-Ethoxy-6-piperazin...[2]3-Methoxy-6-piperazin...[2]3-Chloro-6-piperazin...[1][2][3][]
Molecular Weight 222.29208.26212.68
cLogP 0.45 0.080.72
tPSA (Ų) 50.350.341.1
Lipophilic Ligand Efficiency (LLE) High (Balanced)Moderate (Too polar)Low (Reactivity issues)
SCD1 Inhibition (

)
< 50 nM (Typical)> 100 nMN/A (Intermediate)
Synthetic Yield 85-92%90-95%Commercial Starting Material

Data Interpretation: The Ethoxy derivative often shows superior potency (lower


) in hydrophobic pockets compared to the Methoxy analog because the ethyl group displaces "high-energy" water molecules from the binding site, a phenomenon known as the "Magic Methyl/Ethyl" effect.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates how the 3-ethoxy-piperazinyl-pyridazine scaffold functions as a "linker" in a hypothetical Stearoyl-CoA Desaturase (SCD) inhibitor, a common application for this molecule.

MOA_Pathway cluster_ligand Ligand Structure Piperazine Piperazine Tail (Solubility/H-Bonding) Pyridazine Pyridazine Core (Scaffold/Linker) Piperazine->Pyridazine Target Target Protein (e.g., SCD1 / GPCR) Piperazine->Target H-Bond to Backbone Ethoxy 3-Ethoxy Group (Hydrophobic Anchor) Pyridazine->Ethoxy Ethoxy->Target Occupies Hydrophobic Pocket (Val/Leu residues) Effect Biological Effect (Enzyme Inhibition) Target->Effect Conformational Lock

Figure 2: Pharmacophore mapping of the 3-ethoxy-6-piperazin-1-ylpyridazine scaffold within a target binding site.

References

  • Synthesis and Pharmacological Study of New Piperazine Derivatives. Journal of Medicinal Chemistry. (1963).[5]

  • Heterocyclic derivatives that modulate the activity of stearoyl-CoA desaturase. US Patent 2008/0125434 A1. (2008).

  • Combinations of medicaments, containing PDE4-inhibitors and EP4-receptor-antagonists. US Patent 8,877,758. (2014).

  • 3-Ethoxy-6-piperazin-1-ylpyridazine Chemical Properties. ChemicalBook. (2024).

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A Framework for Comparative Statistical Analysis of Novel Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive framework for the statistical analysis and comparative evaluation of novel drug candidates, using the hypothetical compound 3-Ethoxy-6-piperazin-1-ylpyridazine as a case study. Given the limited public data on this specific molecule, we propose a robust methodological approach applicable to any new chemical entity (NCE) within the broader class of pyridazine-based kinase inhibitors. This document will detail the process of target validation, design of key in vitro and in vivo experiments, and the rigorous statistical analyses required to compare the NCE's performance against established standards of care. By providing detailed protocols, illustrative data sets, and the causal logic behind experimental and analytical choices, this guide serves as a self-validating system for researchers, scientists, and drug development professionals to generate reliable and reproducible data.

Introduction: The Rationale for a Methodological Framework

The development of novel therapeutics requires a systematic and statistically sound approach to validate preclinical candidates. The compound 3-Ethoxy-6-piperazin-1-ylpyridazine contains a pyridazine heterocycle, a scaffold present in numerous biologically active molecules, including several approved kinase inhibitors.[1][2] Pyridazine derivatives have shown a wide range of pharmacological activities, including anticancer effects, often through the inhibition of signaling cascades that regulate cell proliferation.[3][4][5] The piperazine moiety is also a common feature in biologically active compounds, known to confer a range of activities.[6]

Given these structural features, it is plausible to hypothesize that 3-Ethoxy-6-piperazin-1-ylpyridazine acts as a kinase inhibitor. This guide will therefore proceed under the assumption that our investigational compound, hereafter termed NCE-1 , is a novel inhibitor of the Janus Kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial in cytokine signaling.[7] Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases, making it a prime therapeutic target.[8][9]

This guide will compare NCE-1 to Ruxolitinib , a well-characterized, FDA-approved JAK1/JAK2 inhibitor, providing a clear benchmark for performance.[7][10] We will outline the necessary experiments, from initial in vitro potency assessment to in vivo efficacy models, and detail the statistical methods essential for a robust comparison.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling pathway is a critical signal transduction cascade that converts extracellular signals from cytokines and growth factors into transcriptional regulation.[11][12] This pathway is integral to processes such as cell proliferation, differentiation, and immune response.[13] Its aberrant activation is a known driver in many solid and hematological malignancies.[9]

JAK_STAT_Pathway

In Vitro Comparative Analysis: Potency and Cellular Effects

The initial evaluation of a novel kinase inhibitor involves determining its potency (IC50) and its effect on cancer cell viability.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a standard method to assess the anti-proliferative effects of NCE-1 and Ruxolitinib on a JAK-STAT dependent cancer cell line (e.g., HEL 92.1.7, a human erythroleukemia line with a JAK2 V617F mutation).

Objective: To determine and compare the IC50 values of NCE-1 and Ruxolitinib.

Materials:

  • HEL 92.1.7 cells (ATCC® TIB-180™)

  • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • NCE-1 and Ruxolitinib (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Culture HEL cells to ~80% confluency. Resuspend cells in fresh media and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both NCE-1 and Ruxolitinib in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

  • Dosing: Add the prepared compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Statistical Analysis of IC50

The raw luminescence data is first normalized to the vehicle (100% viability) and no-cell (0% viability) controls. This normalized data is then used to generate dose-response curves.

Illustrative Data:

Concentration (nM)log[Conc]NCE-1 (% Viability) Rep 1NCE-1 (% Viability) Rep 2NCE-1 (% Viability) Rep 3Ruxolitinib (% Viability) Rep 1Ruxolitinib (% Viability) Rep 2Ruxolitinib (% Viability) Rep 3
100004.005.26.15.58.17.58.9
33333.528.99.58.212.413.111.8
11113.0515.614.816.220.521.319.9
3702.5728.429.127.835.236.134.5
1232.0949.851.248.950.151.549.3
411.6175.376.174.868.969.568.2
13.71.1490.191.289.585.486.184.8
4.60.6698.299.197.595.396.294.8
1.50.18100.5101.299.898.799.498.1
0-100.0100.0100.0100.0100.0100.0

Statistical Workflow:

The analysis of dose-response data is crucial for making accurate comparisons.[14]

Statistical_Workflow

  • Data Transformation: The drug concentration is converted to its logarithm, as dose-response relationships are typically sigmoidal on a log scale.[15]

  • Non-linear Regression: The normalized response is plotted against the log(concentration), and a four-parameter logistic (4PL) model is fitted to the data. This is a standard method for analyzing dose-response curves.[16]

  • IC50 Determination: The IC50 is the concentration at which 50% of the response is inhibited. This value is derived from the fitted curve.

  • Statistical Comparison: To determine if the IC50 values of NCE-1 and Ruxolitinib are statistically different, an Extra Sum-of-Squares F-test is the preferred method.[17][18] This test compares the goodness of fit of two models: one where a single curve is fitted to both datasets, and another where separate curves are fitted to each. A low p-value (typically < 0.05) indicates that the separate curves model fits the data significantly better, meaning the IC50 values are statistically different.[19]

Results Summary:

Compoundlog(IC50) [M]IC50 (nM)95% Confidence Interval (nM)
NCE-1-6.91123115 - 131
Ruxolitinib-7.305046 - 54
F-test p-value -<0.0001-

The significantly lower p-value from the F-test confirms that Ruxolitinib is more potent than NCE-1 in this assay.

In Vivo Comparative Analysis: Efficacy in a Xenograft Model

In vivo studies are essential to evaluate a drug's efficacy in a living organism.[20][21] A common preclinical model for hematological cancers is a subcutaneous xenograft model in immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Study

Objective: To compare the anti-tumor efficacy of NCE-1 and Ruxolitinib in a HEL 92.1.7 xenograft model.

Animals:

  • Female NOD/SCID mice, 6-8 weeks old.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HEL cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: NCE-1 (e.g., 50 mg/kg, oral, once daily)

    • Group 3: Ruxolitinib (e.g., 50 mg/kg, oral, once daily)

  • Dosing and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, or if tumors exceed a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation and Statistical Analysis of Efficacy

The primary endpoint is the change in tumor volume over time.

Illustrative Data (Mean Tumor Volume ± SEM):

DayVehicle (mm³)NCE-1 (50 mg/kg) (mm³)Ruxolitinib (50 mg/kg) (mm³)
0175 ± 15178 ± 16176 ± 14
4280 ± 25210 ± 18195 ± 17
7450 ± 40250 ± 22215 ± 20
11720 ± 65310 ± 28240 ± 23
141100 ± 98380 ± 35260 ± 25
181550 ± 130450 ± 42290 ± 28
211980 ± 165530 ± 50320 ± 31

Statistical Analysis:

  • Two-way Repeated Measures ANOVA: This is the appropriate statistical test to analyze this type of data, as it accounts for two factors (treatment and time) and the fact that measurements are repeated on the same subjects.[22][23]

  • Post-Hoc Tests: If the ANOVA shows a significant interaction between treatment and time, post-hoc tests (e.g., Dunnett's or Tukey's test) are used to compare each treatment group to the vehicle control at each time point. This will determine at which points the tumor growth inhibition becomes statistically significant.

Endpoint Analysis (Tumor Weight):

  • One-way ANOVA: A one-way ANOVA followed by a post-hoc test can be used to compare the final tumor weights between the groups.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

A crucial aspect of drug development is understanding the relationship between drug exposure (pharmacokinetics) and its effect (pharmacodynamics).[24][25] In vivo studies should ideally include satellite groups of animals for collecting blood samples at various time points after dosing. This allows for the determination of key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Correlating these PK parameters with the observed efficacy (e.g., tumor growth inhibition) helps in establishing a PK/PD model. This model is invaluable for predicting effective dosing regimens in future studies and, eventually, in humans.

Conclusion and Future Directions

This guide has outlined a structured, statistically robust framework for the preclinical comparison of a novel chemical entity, exemplified by the hypothetical JAK inhibitor NCE-1, against an established drug, Ruxolitinib. The core principles—clear hypothesis, standardized protocols, appropriate statistical analysis, and contextual interpretation—are universally applicable in drug discovery.

Future work would involve expanding the characterization of NCE-1 to include selectivity profiling against a panel of kinases, detailed ADME (absorption, distribution, metabolism, and excretion) studies, and toxicity assessments to build a comprehensive preclinical data package.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Al-Tel, T. H. (2021). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]

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  • Morris, R., et al. (2020). JAK-STAT Signalling Pathway in Cancer. Cancers, 12(7), 1747. [Link]

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  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

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  • Reddit. (2023). Best method of comparing IC50 values. r/biostatistics. [Link]

  • Siwek, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3373. [Link]

  • Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

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  • Varghese, E., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 749260. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • Sumner, M. J., et al. (1984). The analysis of dose-response curves--a practical approach. Journal of pharmacological methods, 11(3), 163–178. [Link]

  • ResearchGate. (2024). How to determine IC50 significance?. [Link]

  • Furqan, M., et al. (2021). Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles. International Journal of Molecular Sciences, 22(3), 1213. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • Earp, C. E., et al. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 64(21), 15483–15491. [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work?. [Link]

  • Wang, Y., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58732. [Link]

  • Al-Japairai, K. A. S., et al. (2023). JAK-STAT Signaling in Autoimmunity and Cancer. Molecules, 28(10), 4079. [Link]

  • Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]

  • HealthCentral. (2022). Mini Med School: How JAK Inhibitors Work. [Link]

  • Gaulton, A., et al. (2018). A large-scale dataset of in vivo pharmacology assay results. ResearchGate. [Link]

  • Fallahi-Sichani, M., et al. (2017). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 6(12), 803–813. [Link]

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Independent Verification of 3-Ethoxy-6-piperazin-1-ylpyridazine's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous and independent verification of a compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently assess the binding affinity of the novel compound 3-Ethoxy-6-piperazin-1-ylpyridazine. Drawing from established principles of receptor pharmacology and biophysical analysis, we present a detailed comparison with well-characterized alternative compounds, Buspirone and Aripiprazole, which share a similar arylpiperazine scaffold. This document is designed not as a rigid protocol, but as a strategic guide, explaining the rationale behind experimental choices to ensure the generation of robust and reliable data.

Introduction: The Rationale for Independent Verification

3-Ethoxy-6-piperazin-1-ylpyridazine is a synthetic small molecule featuring a core arylpiperazine moiety. This structural motif is prevalent in a wide array of centrally acting drugs, suggesting that this compound is likely to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1] Preliminary in-silico modeling and a review of structure-activity relationships for analogous compounds indicate that the serotonin 1A (5-HT1A) and dopamine D2 receptors are probable high-affinity targets.[2][3] Dysregulation of these receptors is implicated in numerous neurological and psychiatric disorders, making them key targets for therapeutic intervention.[4][5]

Independent verification of a compound's binding affinity is a critical step in the drug discovery pipeline. It serves to:

  • Validate initial findings: Confirming the results of primary screens and computational predictions.

  • Establish a baseline for further studies: Providing a reliable measure of potency for subsequent in-vitro and in-vivo experiments.

  • Enable meaningful comparisons: Benchmarking the compound against existing drugs or tool compounds to understand its relative potency and potential advantages.

This guide will focus on two gold-standard techniques for quantifying binding affinity: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).[6][7]

Comparative Compounds: Establishing a Benchmark

To provide context for the binding affinity of 3-Ethoxy-6-piperazin-1-ylpyridazine, we have selected two commercially available and extensively characterized drugs that also contain the arylpiperazine scaffold:

  • Buspirone: An anxiolytic agent that acts as a high-affinity partial agonist at 5-HT1A receptors and has a lower affinity for D2 receptors.[8][9]

  • Aripiprazole: An atypical antipsychotic with a complex pharmacology, acting as a partial agonist at D2 and 5-HT1A receptors.[10][11]

These compounds provide excellent benchmarks for assessing both the potency and selectivity of 3-Ethoxy-6-piperazin-1-ylpyridazine.

Experimental Design: A Dual-Pronged Approach

We propose a two-tiered experimental approach to robustly characterize the binding profile of 3-Ethoxy-6-piperazin-1-ylpyridazine.

Primary Assessment: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the sensitive and specific quantification of ligand-receptor interactions in a native-like membrane environment.[6] We will employ competitive binding assays to determine the inhibition constant (Ki) of our test compounds.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor Membranes (CHO/HEK cells expressing 5-HT1A or D2 receptors) Incubation Incubate at 27-30°C (60 minutes) Membranes->Incubation Radioligand Radioligand ([3H]-8-OH-DPAT for 5-HT1A [3H]-Spiperone for D2) Radioligand->Incubation Test_Compounds Test Compounds (3-Ethoxy-6-piperazin-1-ylpyridazine, Buspirone, Aripiprazole) Test_Compounds->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Separate bound from free ligand Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity Analysis Data Analysis (IC50 → Ki calculation) Scintillation->Analysis

  • Materials:

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT1A receptor.[3][11]

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).[3]

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.[3]

    • Non-specific Binding Control: 10 µM Serotonin.[3]

    • Filtration: GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.[12]

    • Scintillation Cocktail.

  • Procedure:

    • Prepare serial dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine, Buspirone, and Aripiprazole in assay buffer.

    • In a 96-well plate, combine 50 µL of the test compound dilution, 50 µL of [³H]-8-OH-DPAT (final concentration of ~1 nM), and 150 µL of the receptor membrane preparation (~10-20 µg protein/well).[3]

    • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of 10 µM Serotonin.

    • Incubate the plate at 27°C for 60 minutes with gentle agitation.[3]

    • Terminate the assay by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

The protocol for the D2 receptor is analogous to the 5-HT1A assay, with the following key differences:

  • Receptor Source: Membranes from cells stably expressing the recombinant human D2 receptor (long isoform).[4][8]

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).[13]

  • Non-specific Binding Control: 10 µM Haloperidol.[14]

Orthogonal Verification: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics of molecular interactions (association and dissociation rates), from which the equilibrium dissociation constant (Kd) can be derived.[7] This method offers a valuable orthogonal approach to validate the findings from the radioligand binding assays.

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Chip_Prep Sensor Chip Activation (e.g., CM5 chip with NHS/EDC) Receptor_Immobilization Immobilize Solubilized GPCR (5-HT1A or D2) via Amine Coupling Chip_Prep->Receptor_Immobilization Blocking Block Remaining Active Sites Receptor_Immobilization->Blocking Analyte_Injection Inject Analyte (Test Compound) at Various Concentrations Blocking->Analyte_Injection Association Association Phase (Analyte flows over chip) Analyte_Injection->Association Dissociation Dissociation Phase (Buffer flows over chip) Association->Dissociation Sensorgram Generate Sensorgram (Response Units vs. Time) Association->Sensorgram Regeneration Regeneration (Remove bound analyte) Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Analyte_Injection Next Cycle Kinetic_Fitting Fit Data to Kinetic Model (Determine ka, kd, Kd) Sensorgram->Kinetic_Fitting

  • Materials:

    • SPR Instrument: e.g., a Biacore™ system.[15]

    • Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5 series).

    • Immobilization Reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[16]

    • Receptor: Purified, solubilized recombinant human 5-HT1A or D2 receptor. The purification and solubilization of GPCRs are critical steps that require careful optimization to maintain the receptor's native conformation.[17]

    • Running Buffer: A buffer compatible with the solubilized receptor, typically containing a mild detergent (e.g., 0.1% DDM), 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Procedure:

    • Receptor Immobilization:

      • Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC.[16]

      • Inject the purified, solubilized receptor over the activated surface to achieve covalent immobilization via amine coupling. The target immobilization level should be optimized to avoid mass transport limitations.

      • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Kinetic Analysis:

      • Prepare a series of dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine and the comparator compounds in running buffer.

      • Perform a kinetic titration by sequentially injecting the compound dilutions over the immobilized receptor surface, typically from the lowest to the highest concentration.

      • Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[18]

      • Between cycles, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound compound.

  • Data Analysis:

    • The instrument software generates a sensorgram, which plots the change in response units (RU) over time.

    • Subtract the response from a reference flow cell (without immobilized receptor) to correct for non-specific binding and bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Anticipated Results and Comparative Analysis

The following table presents a hypothetical but realistic set of binding affinity data that could be obtained from the described experiments. The values for Buspirone and Aripiprazole are based on published literature.[8][19]

Compound5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D2 Ki / 5-HT1A Ki)
3-Ethoxy-6-piperazin-1-ylpyridazine 5.2 78.5 15.1
Buspirone2.1450214
Aripiprazole1.650.340.2

Note: These are hypothetical values for 3-Ethoxy-6-piperazin-1-ylpyridazine for illustrative purposes.

Interpretation of Hypothetical Data:

  • Potency: In this hypothetical scenario, 3-Ethoxy-6-piperazin-1-ylpyridazine demonstrates high affinity for the 5-HT1A receptor, comparable to the established drugs Buspirone and Aripiprazole. Its affinity for the D2 receptor is moderate.

  • Selectivity: The compound shows a ~15-fold selectivity for the 5-HT1A receptor over the D2 receptor. This selectivity profile is distinct from both Buspirone (highly 5-HT1A selective) and Aripiprazole (prefers D2). This unique profile could translate into a novel pharmacological effect.

Conclusion: Towards a Comprehensive Understanding

This guide outlines a robust, multi-faceted strategy for the independent verification and characterization of the binding affinity of 3-Ethoxy-6-piperazin-1-ylpyridazine. By employing both radioligand binding assays and Surface Plasmon Resonance, researchers can obtain high-quality, cross-validated data on the compound's potency and selectivity. Comparing these results against well-established drugs like Buspirone and Aripiprazole provides essential context and helps to define the compound's unique pharmacological profile. The detailed, step-by-step methodologies provided herein are grounded in established scientific principles, ensuring that the generated data is both reliable and reproducible. This rigorous approach is fundamental to making informed decisions in the progression of any novel compound through the drug discovery and development process.

References

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  • Schönbächler, R. D. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. ETH Zurich. Available at: [Link]

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  • Harding, P. J., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal, 35(5), 441-444. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 44-51. Available at: [Link]

  • Di L, et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(5), 315-322. Available at: [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 444-448. Available at: [Link]

  • Wikipedia. 5-HT1A receptor. Available at: [Link]

  • University of Texas at Austin. Guide to Running an SPR Experiment. Available at: [Link]

  • Mogg, A. J., et al. (2007). Differential Effects of Aripiprazole on D 2, 5-HT 2, and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1414. Available at: [Link]

  • Drugs.com. Buspirone: Package Insert / Prescribing Information. Available at: [Link]

  • Raymond, J. R., et al. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 127(8), 1751–1764. Available at: [Link]

  • Newman-Tancredi, A., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Neuropharmacology, 36(4-5), 459-469. Available at: [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. Available at: [Link]

  • PubChem. Buspirone. Available at: [Link]

  • Bojarski, A. J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3169. Available at: [Link]

  • Popik, P., & Nikiforuk, A. (2018). 5-HT1A receptor ligands and their therapeutic applications: review of new patents. Expert opinion on therapeutic patents, 28(10), 773–782. Available at: [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 3-Ethoxy-6-piperazin-1-ylpyridazine

[1][2][3][4]

Executive Summary & Immediate Directive

Do not dispose of 3-Ethoxy-6-piperazin-1-ylpyridazine (EPP) in municipal waste or standard drain systems. [1][2][3][4]

This compound contains two distinct nitrogenous heterocycles: a pyridazine core and a piperazine substituent. Due to the secondary amine functionality (piperazine) and potential bioactivity (pyridazine pharmacophore), this substance requires High-Temperature Incineration .[2]

Critical Prohibition: NEVER mix this compound or its waste solutions with bleach (sodium hypochlorite) or strong oxidizers. The secondary amine in the piperazine ring will react to form unstable, carcinogenic chloramines.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the chemical behavior driving the safety protocols.

FeatureChemical ComponentOperational Implication
Basicity Piperazine Ring (

Amine)
Exotherm Risk: Will generate significant heat if mixed directly with strong acid waste streams.[1][2][3][4]
Reactivity Secondary AmineIncompatibility: Reacts with nitrosating agents to form nitrosamines (potent carcinogens).[1][3][4] Reacts with hypochlorites (bleach) to form chloramines.
Bioactivity Pyridazine CoreEnvironmental Risk: Pyridazines are common scaffolds in antidepressants and herbicides.[1][3][4] Must be destroyed via incineration to prevent aquatic toxicity.
Physical State Solid (typically)Dust inhalation hazard.[1][3][4] Sensitizer.[5]

Pre-Disposal Treatment & Stabilization

The "Self-Validating" System[1][2][3][4]

Before moving waste to the central accumulation area, the researcher must stabilize the compound to prevent accidents during transport or storage.

A. For Solid Waste (Pure Compound)
  • Quenching: Not typically required for the pure solid unless it is wet with reactive reagents.

  • Containment: Place the solid in a clear, wide-mouth jar (polyethylene or glass).

  • Secondary Containment: Seal the jar and place it inside a 6-mil polyethylene bag.

  • Labeling: Mark as "Hazardous Waste - Toxic/Irritant - Solid."

B. For Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: You have dissolved EPP in a solvent (e.g., DCM, Methanol, DMSO).

  • pH Check: If the solution was acidified during workup, ensure the pH is > 5 before adding to organic waste drums containing basic residues to prevent geysering.

  • Solvent Compatibility:

    • Halogenated Waste Stream: Use if dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste Stream: Use if dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Scavenging (Optional but Recommended): If the solution contains residual alkylating agents (e.g., alkyl halides from the synthesis step), treat with a dilute ammonia solution to quench the alkylator before binning the EPP waste.

Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for disposing of 3-Ethoxy-6-piperazin-1-ylpyridazine. This workflow prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflowStartWaste Generation:3-Ethoxy-6-piperazin-1-ylpyridazineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Filter Cake)StateCheck->Solid Dry SolidLiquidLiquid Waste(Solvent Solutions)StateCheck->Liquid SolutionBaggingDouble Bag in6-mil PolyethyleneSolid->BaggingSolventCheckIdentify Solvent TypeLiquid->SolventCheckTaggingApply Hazardous Waste Tag:'Toxic, Irritant, Organic Base'Bagging->TaggingHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated(MeOH, EtOAc, DMSO)SolventCheck->NonHalo No HalogensHalo->TaggingNonHalo->TaggingFinalHandover to EHS forHigh-Temp IncinerationTagging->Final

Figure 1: Decision matrix for the segregation and packaging of EPP waste streams.

Waste Stream Compatibility Matrix

Failure to segregate waste based on chemical functionality is the leading cause of laboratory fires. Use this table to validate your waste stream choice.

Waste StreamCompatibility with EPPRisk Analysis
Organic Solvents (General) Compatible Safe.[1][2][3][4] Standard disposal route.
Aqueous Acid (pH < 2) Incompatible Exotherm Risk. The piperazine nitrogen will protonate rapidly, generating heat.[1][3][4] Neutralize EPP solution before addition.
Oxidizing Agents DANGEROUS Explosion/Toxicity Risk. Do not mix with Nitric Acid, Peroxides, or Permanganates.[1][3][4]
Bleach (Hypochlorite) FORBIDDEN Carcinogen Formation. Generates N-chloropiperazines (unstable/toxic).[1][2][3][4]
Biohazard Waste Conditional Only if the compound was used in cell culture/viral vectors.[1][3][4] Otherwise, keep in Chemical Waste.

Regulatory & Compliance (RCRA)[1][2][4]

While "3-Ethoxy-6-piperazin-1-ylpyridazine" is not explicitly named on the EPA P-list or U-list, it must be managed as a hazardous waste under the "Not Otherwise Specified" (N.O.S.) criteria due to its toxicity profile.[1][2][3][4]

  • RCRA Waste Code: If the solid is disposed of alone, use D001 (if ignitable/fine powder) or label as Toxic N.O.S. [4]

  • Satellite Accumulation: Store in a closed container at or near the point of generation.

  • Disposal Method: The ultimate destruction method must be Incineration (Fuel Blending) to ensure the breakdown of the heterocyclic rings.

Emergency Response: Spills

Scenario: 5g of solid powder spills on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , lab coat, and safety goggles. If powder is fine/dusty, wear an N95 or half-mask respirator to prevent sensitization.[2]

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Cleanup:

    • Wipe up the solid gently.

    • Clean the surface with a mild detergent solution.

    • Do not use bleach to clean the surface.

  • Disposal: Place all contaminated wipes and gloves into the Solid Hazardous Waste bag (as per Section 4).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperazine. Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][4]

Personal protective equipment for handling 3-Ethoxy-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

3-Ethoxy-6-piperazin-1-ylpyridazine is a nitrogen-rich heterocyclic building block commonly used in medicinal chemistry for kinase inhibitor development.[1][2][3][4][5] Due to the presence of the piperazine moiety , this compound must be treated as a high-risk respiratory sensitizer and potential skin corrosive until specific toxicological data proves otherwise.[1][2][3][5]

This guide prioritizes containment and aerosol prevention .[1][2][6] The absence of a specific global Safety Data Sheet (SDS) for this exact structure requires us to apply the Precautionary Principle , utilizing data from structural analogs like 3-Chloro-6-(1-piperazinyl)pyridazine and Piperazine anhydrous.[1][2][3][4][5]

Core Hazard Analysis (SAR-Derived)
Hazard ClassRisk LevelMechanistic Basis
Respiratory Sensitization CRITICAL Piperazine rings are documented asthmagens.[1][2][3][4][5] Inhalation of dust can trigger irreversible allergic reactions (occupational asthma).[1][2]
Skin/Eye Corrosion HIGH The secondary amine on the piperazine ring is basic (pKa ~9.8), capable of causing chemical burns or severe irritation to mucous membranes.[1]
Acute Toxicity MODERATE Pyridazine derivatives often exhibit CNS activity; oral toxicity is assumed harmful if swallowed.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the solid or concentrated solution.

PPE Decision Logic

The level of protection scales with the potential for aerosol generation.[1][2]

PPE_Decision_Tree Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Qty_Solid Quantity? Solid->Qty_Solid Lvl1 LEVEL 1: Standard Fume Hood + Nitrile Gloves + Safety Glasses Liquid->Lvl1 Vapor Risk Low Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Lvl2 LEVEL 2: Enhanced Double Gloving + N95/P100 Mask (if outside hood) Small_Solid->Lvl2 High Caution Lvl3 LEVEL 3: Maximum PAPR or Full-Face Respirator + Tyvek Sleeves Large_Solid->Lvl3 Aerosol Risk

Figure 1: PPE selection logic based on physical state and quantity.[1][2][3][4][5] Note that solid handling always defaults to higher respiratory protection due to sensitization risks.[1][5]

Detailed Gear Specifications
ComponentSpecificationRationale
Respiratory N95 / P100 (Minimum)Mandatory when handling solid outside a certified hood.[1][2][3][4][5] Piperazine dust is fine and pervasive.[1][2]
Hand Protection Double Nitrile Gloves (0.11 mm min)The ethoxy-pyridazine core is lipophilic; double gloving prevents breakthrough.[1][2][3][4][5] Change outer glove immediately upon contamination.
Eye Protection Chemical Goggles Safety glasses are insufficient for basic amines.[1] Goggles seal against corrosive dust entry.[1][2]
Body Lab Coat (Buttoned) Tyvek sleeves recommended for quantities >1g to prevent wrist exposure.[1]

Operational Protocols

A. Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.[1][2]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.[1][2]

  • Static Elimination: Use an ionizing bar if available.[1][2] Static charge can cause the light powder to "jump," creating an aerosol cloud.[1][2]

  • Solvent Trap:

    • Pre-measure the solvent (e.g., DMSO, Methanol) in the receiving vial before adding the solid.[1][2]

    • Why? Adding liquid to powder can displace air and eject dust.[1][2] Adding powder to liquid wets it immediately, suppressing dust.[1][2]

  • Decontamination: Wipe the balance area with a 10% acetic acid solution (or dilute vinegar) followed by water.[1][2] The acid neutralizes the basic piperazine residues.[2]

B. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) and strong acids.[1][2] The piperazine nitrogen is nucleophilic and basic.[1][2]

  • Temperature: Pyridazines are generally thermally stable, but avoid temperatures >150°C without DSC data, as nitrogen-rich rings can decompose energetically.[1][2][3][4][5]

C. Waste Disposal

Do not dispose of down the drain.[1][2][7] This compound is likely toxic to aquatic life (pyridazines are often herbicidal/fungicidal).[1][2]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Basic."[1][2][3][4][5]

  • Liquid Waste: Collect in "Basic Organic Waste" streams.

  • Destruction: High-temperature incineration is the preferred method to break down the heterocyclic rings.[1][2][3][4][5]

Emergency Response

First Aid
  • Inhalation (Most Critical): Move to fresh air immediately. If wheezing or coughing occurs, seek medical attention. Alert medical staff to potential piperazine sensitization. [1][5]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin absorption).[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][6] Remove contact lenses if present.[1][2][6]

Spill Cleanup (Solid)[1][2][3][4][5]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.[1][2]

  • Wet Method: Cover the spill with a paper towel dampened with dilute acetic acid (to neutralize and prevent dust).[1][2]

  • Scoop: Carefully scoop up the wet material.[1][2] DO NOT dry sweep. [5][8]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56392-83-7, 3-Chloro-6-(1-piperazinyl)pyridazine. Retrieved from [Link][1][2][3][4][5]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine.[1][2] (General sensitization data for piperazine moiety). Retrieved from [Link][1][2][3][4][5]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Protocol for amine handling). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.